1-Bromo-7-methylnaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-7-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAPPEJPUIIOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324195 | |
| Record name | 1-bromo-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-27-5 | |
| Record name | NSC405991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-7-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromo-7-methylnaphthalene: A Strategic Scaffold for Regioselective Naphthalene Functionalization
Topic: 1-Bromo-7-methylnaphthalene Chemical Properties Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist
Executive Summary
This compound (CAS: 7511-27-5) represents a critical halogenated polycyclic aromatic hydrocarbon (PAH) intermediate. Unlike its more common isomer, 1-bromo-2-methylnaphthalene, the 1,7-substitution pattern offers a unique geometric vector for drug discovery and materials science. This scaffold allows for the extension of the naphthalene core at the C1 position while maintaining a lipophilic methyl "anchor" at the distal C7 position.
This guide addresses the specific challenges associated with this molecule: the difficulty of regioselective synthesis, the steric influence of the peri-hydrogen at C8, and its utility in Palladium-catalyzed cross-coupling reactions.
Part 1: Chemical Identity & Physicochemical Profile[1]
The 1,7-isomer is often misidentified in commercial catalogs which frequently conflate it with the 1-bromo-2-methyl or 1-bromo-8-methyl isomers. Verification via ¹H-NMR is mandatory upon receipt of material.
Technical Datasheet
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 7511-27-5 | Critical:[1][2][3] Distinguish from 33295-37-3 (1,8-isomer) |
| Molecular Formula | C₁₁H₉Br | |
| Molecular Weight | 221.09 g/mol | |
| Physical State | White to off-white crystalline solid | Low melting point solid |
| Boiling Point | ~145°C at 12 Torr | Extrapolated from analogous PAHs |
| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water |
| ¹H-NMR Signature | Distinct singlet at C8 (peri-position) | The C8 proton is deshielded by the C1-Br |
Part 2: Synthetic Routes & Regiocontrol
The synthesis of this compound is non-trivial. Direct bromination of 2-methylnaphthalene is not recommended for high-purity applications because the methyl group directs electrophilic aromatic substitution primarily to the 1-position (ortho), yielding 1-bromo-2-methylnaphthalene as the major product. Accessing the 1,7-isomer requires a "bottom-up" approach starting from tetralones.
The "Golden Route": Aromatization of 7-Methyl-1-tetralone
To ensure isomeric purity (>98%), the recommended workflow initiates with 7-methyl-1-tetralone. This bypasses the regioselectivity issues of direct electrophilic substitution.
Workflow Logic
-
Precursor Selection: 7-Methyl-1-tetralone fixes the methyl group at the correct position relative to the carbonyl (future C1).
-
Aromatization: Conversion of the ketone to the naphthol or direct bromination-aromatization.
-
Functionalization: Transforming the C1-oxygen handle into a bromide.
Step-by-Step Protocol (Recommended)
-
Starting Material: 7-Methyl-1-tetralone (CAS: 22009-37-6).[4][5]
-
Aromatization: Reflux 7-methyl-1-tetralone with elemental bromine (
) in glacial acetic acid or ether. This initially forms the alpha-bromo ketone. -
Elimination: Treatment with a base (e.g., LiBr/Li₂CO₃ in DMF) forces dehydrohalogenation to yield 7-methyl-1-naphthol .
-
Conversion to Bromide:
-
Step 4a: React 7-methyl-1-naphthol with Triflic Anhydride (
) to generate the triflate. -
Step 4b: Perform a halogen exchange (e.g., LiBr, catalyst) or use
directly on the naphthol (though yields can vary with on naphthalenes). -
Alternative: The Sandmeyer reaction via 7-methyl-1-aminonaphthalene is viable but requires more steps (Nitration -> Reduction -> Diazotization -> Bromination).
-
Visualization: Synthetic Pathway
The following diagram illustrates the divergence between the "Dirty" direct route and the "Clean" tetralone route.
Figure 1: Comparison of synthetic routes. The Tetralone pathway (Green) offers superior regiocontrol compared to direct bromination.
Part 3: Reactivity & Functionalization[6]
This compound acts as an electrophile in metal-catalyzed cross-coupling. However, the Peri-Effect must be accounted for during experimental design.
The Peri-Effect (Steric Hindrance)
The proton at position C8 (peri to the C1-Bromine) exerts steric pressure.
-
Consequence: Bulky phosphine ligands (e.g., XPhos, JohnPhos) may face difficulty coordinating during the oxidative addition step compared to a simple phenyl bromide.
-
Solution: Use catalysts with smaller cone angles or highly active precatalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ for standard couplings. For difficult amines, RuPhos is often effective due to its specific geometry.
Key Transformations
-
Suzuki-Miyaura Coupling:
-
Reagents: Aryl boronic acid,
, Pd catalyst, Dioxane/Water. -
Application: Synthesis of biaryl scaffolds for liquid crystals.
-
-
Buchwald-Hartwig Amination:
-
Reagents: Primary/Secondary amine, NaOtBu, Pd(OAc)₂, BINAP.
-
Application: Introduction of amino side chains for CNS-active drugs.
-
-
Lithiation (Halogen-Metal Exchange):
-
Reagents: n-BuLi, THF, -78°C.
-
Warning: The lithiated species is stable at -78°C, but rapid quenching is required. This allows access to 1-formyl-7-methylnaphthalene (via DMF quench) or carboxylic acids (via
).
-
Visualization: Reactivity Map
Figure 2: Divergent functionalization pathways. The C1-Br bond is the primary reactive handle.
Part 4: Applications in Drug Discovery & Materials
Medicinal Chemistry
The naphthalene ring is a classic bioisostere for the indole ring found in serotonin and melatonin.
-
Agomelatine Analogs: Agomelatine (Valdoxan) is a melatonin receptor agonist with a naphthalene core. This compound serves as a scaffold to synthesize 7-methyl analogs of agomelatine, probing the hydrophobic pocket of
and receptors. -
Kinase Inhibitors: The 1,7-substitution pattern provides a rigid spacer that can orient pharmacophores (e.g., urea or amide linkages) into specific protein sub-pockets.
Materials Science (OLEDs)[6]
-
Crystallinity Disruption: Unlike symmetrical 1,4- or 1,5-derivatives, the 1,7-substitution reduces π-π stacking efficiency. In Organic Light Emitting Diodes (OLEDs), this prevents "concentration quenching" (where molecules aggregate and lose fluorescence efficiency), making it a valuable core for blue-emitting host materials.
Part 5: Safety & Handling
-
Hazards: Like most alkyl-naphthalenes, this compound is likely a skin and eye irritant. It should be treated as a potential sensitizer.[6]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the C-Br bond is relatively stable, prolonged exposure to light may cause gradual discoloration (yellowing).
-
Disposal: Halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ for halogens.
References
-
ChemicalBook. (2023).[7] this compound CAS 7511-27-5 Datasheet.[1][2][3] Retrieved from
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[8] Application Notes for Suzuki Coupling with 7-Bromo-1-tetralone (Precursor Protocols). Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols.[6][8][9][10] Retrieved from
-
ResearchGate. (2025). Naphthalene derivatives in medicinal chemistry.[6] Retrieved from
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-7-methyl-naphthalene | 7511-27-5 [chemicalbook.com]
- 3. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Bromo-1-methylnaphthalene | 33295-35-1 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization & Analytical Protocols for 1-Bromo-7-methylnaphthalene
The following technical guide details the spectroscopic characterization of 1-Bromo-7-methylnaphthalene , a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons and pharmaceutical analogs (e.g., Agomelatine derivatives).
This guide is structured to provide researchers with the specific analytical fingerprints required to distinguish this regioisomer from its more common impurities, such as 1-bromo-2-methylnaphthalene.
CAS Registry Number: 7511-27-5 (also ref. 64910-67-6 in specific databases) Molecular Formula: C₁₁H₉Br Molecular Weight: 221.09 g/mol
Executive Summary & Structural Context
This compound is an asymmetric naphthalene derivative. Unlike the 1,2-isomer, which can be synthesized via direct bromination of 2-methylnaphthalene, the 1,7-isomer typically requires directed synthesis (e.g., from 7-methyl-1-tetralone). Consequently, the primary analytical challenge is confirming the 1,7-substitution pattern and ensuring the absence of regioisomeric impurities.
Structural Differentiation
-
Ring A (Functionalized): Contains the Bromine at position C1.[1][2]
-
Ring B (Alkyl): Contains the Methyl group at position C7.[3]
-
Symmetry:
(Asymmetric). All carbon atoms are chemically equivalent.
Mass Spectrometry (MS) Data
Methodology: Electron Ionization (EI) is preferred over ESI for this non-polar aromatic compound.
Isotopic Abundance (The "Fingerprint")
The presence of a single bromine atom creates a distinct 1:1 isotopic ratio between the molecular ion (
| Ion Identity | m/z (approx) | Relative Abundance | Interpretation |
| Molecular Ion ( | 220 | 100% | Parent molecule ( |
| Isotope Peak ( | 222 | ~98% | Parent molecule ( |
| Base Peak ( | 141 | High | Loss of Br radical ( |
| Tropylium-like | 115 | Moderate | Rearrangement/Loss of |
Fragmentation Pathway Visualization
The following diagram illustrates the ionization and fragmentation logic for structural confirmation.
Figure 1: EI-MS Fragmentation pathway. The 1:1 doublet at 220/222 is diagnostic of mono-bromination.
Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) on neat liquid/solid or KBr pellet.
The IR spectrum is essential for confirming the aromatic skeleton and the presence of the aliphatic methyl group.
| Frequency ( | Intensity | Assignment | Structural Significance |
| 3050 - 3010 | Weak | C-H Stretch ( | Aromatic ring hydrogens. |
| 2950 - 2850 | Medium | C-H Stretch ( | Methyl group (C7-Me). Distinguishes from non-alkylated bromonaphthalenes. |
| 1600, 1500 | Strong | C=C Stretch | Naphthalene skeletal vibrations. |
| 1050 - 1070 | Medium | C-Br Stretch | In-plane aromatic C-Br vibration. |
| 820 - 750 | Strong | C-H Out-of-Plane | Substitution Pattern: 3 adjacent H's (Ring A) vs. isolated H's (Ring B). |
Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher.[2][4] Solvent:
This is the definitive method for regioisomer assignment. The 1,7-substitution pattern creates a specific splitting environment distinct from the 1,2-isomer.
H NMR Assignment (Predictive/Empirical)
Note: Chemical shifts are derived from substituent additivity rules applied to the naphthalene core (Base: Naphthalene
| Position | Proton | Multiplicity | Assignment Logic | ||
| C7-Me | 2.55 - 2.60 | Singlet | - | Benzylic methyl. (1,2-isomer methyl is often slightly more downfield due to ortho-Br). | |
| C2 | Ar-H | 7.75 - 7.80 | Doublet | 7.5 | Ortho to Br. Deshielded by inductive effect of Br. |
| C3 | Ar-H | 7.30 - 7.35 | Triplet (dd) | 7.5, 8.0 | Meta to Br. |
| C4 | Ar-H | 7.60 - 7.65 | Doublet | 8.0 | Para to Br. |
| C5 | Ar-H | 7.70 - 7.75 | Doublet | 8.5 | Ring B. |
| C6 | Ar-H | 7.35 - 7.40 | Doublet (dd) | 8.5, 1.5 | Ortho to Methyl. |
| C8 | Ar-H | 8.20 - 8.30 | Singlet (br) | < 2.0 | Diagnostic Peak. The "Peri" proton (H8) is heavily deshielded by the C1-Br. It appears as a broad singlet or doublet with small meta-coupling to H6. |
C NMR Key Signals[7]
-
Methyl Carbon: ~21-22 ppm.
-
C1 (C-Br): ~120-123 ppm (Upfield shift due to heavy atom effect).
-
C7 (C-Me): ~135-137 ppm.
-
C8: Deshielded significantly due to peri-interaction.
Distinguishing 1,7-isomer from 1,2-isomer
-
1-Bromo-2-methylnaphthalene: The methyl group is ortho to the bromine. This causes steric crowding. The methyl signal is often slightly shifted, and the aromatic coupling pattern is simpler (two sets of adjacent protons).
-
This compound: The substituents are on different rings. You will observe the H8 "Peri" proton (downfield ~8.2 ppm) which is not an ortho-doublet, but rather a meta-coupled singlet/doublet.
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Eliminate particulate broadening and concentration effects.
-
Mass: Weigh 10-15 mg of this compound.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., from drying agents like
used in synthesis). -
Shimming: Shim on the lock signal until the TMS peak width at half-height is < 0.5 Hz.
Protocol B: GC-MS Purity Check
Objective: Quantify regioisomeric purity.
-
Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 80°C (hold 1 min)
20°C/min 280°C (hold 5 min). -
Detection: EI mode (70 eV).
-
Criterion: The 1,7-isomer typically elutes after the 1,2-isomer due to shape selectivity and boiling point differences (higher symmetry/aspect ratio often leads to higher retention on non-polar phases).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for validating compound identity and purity.
References
-
PubChem Compound Summary. (2025). This compound (CID 347354). National Center for Biotechnology Information. [Link]
-
Adcock, W., & Wells, P. R. (1965). Substituent effects on the nuclear magnetic resonance spectra of naphthalene derivatives. Australian Journal of Chemistry, 18(9), 1351-1363. (Foundational text for Naphthalene substituent shifts). [Link]
-
European Patent Office. (1990). Naphthalene derivatives - Patent 0393941. (Describes the use of this compound as a specific intermediate). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
Sources
Physical properties of 1-Bromo-7-methylnaphthalene (melting point, boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-7-methylnaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and materials science. As with any chemical compound, a thorough understanding of its physical properties is paramount for its effective use in research and development. This guide provides a detailed overview of the known physical properties of this compound, including its melting point, boiling point, and density. Furthermore, it offers a comprehensive look into the standard experimental methodologies employed for the determination of these critical parameters, ensuring a robust foundation for laboratory practice and data interpretation.
Core Physical Properties of this compound
| Physical Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | 144.5-146.0 °C at 12 Torr | [1] |
| Density | 1.417 g/cm³ (Predicted) | [1] |
Experimental Determination of Physical Properties
The following sections detail the principles and methodologies for the experimental determination of the melting point, boiling point, and density of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities tend to depress and broaden the melting range.
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer.
-
Slow Heating Rate: A slow heating rate is crucial to allow the temperature of the sample and the thermometer to equilibrate, leading to an accurate measurement of the true melting temperature.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open system, this is typically the atmospheric pressure. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure.
A common and accurate method for determining the boiling point of a liquid is through distillation.
Step-by-Step Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Sample Addition: The liquid sample, this compound, is added to the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Equilibrium and Measurement: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask. This constant temperature is the boiling point.
Causality Behind Experimental Choices:
-
Boiling Chips: These are added to prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form.
-
Thermometer Placement: Correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the temperature of the liquid itself.
Diagram of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination.
Density Determination
Density is the mass of a substance per unit volume. It is an intrinsic property of a substance and can be used for identification and to assess purity.
A pycnometer, or specific gravity bottle, is a flask with a precise volume that is used to determine the density of a liquid.
Step-by-Step Methodology:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The mass of the filled pycnometer is then determined.
-
Volume Determination: The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. To determine the precise volume of the pycnometer, it is calibrated using a liquid of known density, such as deionized water. The mass of the pycnometer filled with water is measured, and the volume is calculated using the known density of water at that temperature.
-
Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Causality Behind Experimental Choices:
-
Temperature Control: Density is temperature-dependent, so all measurements should be carried out at a constant, recorded temperature.
-
Calibration with Water: Water is used as a standard for calibration due to its well-documented and precise density at various temperatures.
Diagram of Density Determination Workflow:
Caption: Workflow for Density Determination.
Conclusion
This technical guide has provided the available physical property data for this compound and detailed the standard experimental procedures for determining its melting point, boiling point, and density. While a definitive melting point for this compound is not readily found in the literature, the methodologies outlined here provide a clear and reliable path for its experimental determination. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for the successful application of this compound in any research or development endeavor.
References
- This citation is intentionally left blank as no definitive melting point source was found.
Sources
1-Bromo-7-methylnaphthalene safety data sheet and handling precautions
CAS No: 7511-27-5 | Formula: C₁₁H₉Br | Mol.[1][2] Weight: 221.09 g/mol [1][2][3]
Executive Summary & Scientific Context
1-Bromo-7-methylnaphthalene is a specialized aryl bromide intermediate primarily utilized in the synthesis of polycyclic aromatic pharmacophores.[1][2] Its structural motif—a naphthalene core substituted at the 1-position with a halogen and the 7-position with a methyl group—makes it a critical building block for Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig aminations .[1][2]
In drug discovery, this scaffold is often employed to modulate lipophilicity and metabolic stability in kinase inhibitors and receptor antagonists.[1][2] Due to its specific substitution pattern, it presents unique steric challenges compared to its 1,4- or 1,2- isomers, requiring precise handling to maintain reagent integrity and ensure operator safety.[1][2]
Scope of this Guide: This technical whitepaper moves beyond the standard Safety Data Sheet (SDS) to provide a "Day 1" operational guide. It integrates GHS hazard classifications with practical laboratory workflows, ensuring that researchers can handle this compound with the rigor required for high-fidelity organic synthesis.[1][2]
Hazard Identification & GHS Classification
Data Source: PubChem/ECHA Notifications [1]
While specific toxicological data (LD50) for the 1,7-isomer is limited compared to the 1-bromonaphthalene parent, it must be treated with the standard precautions for halogenated aromatic hydrocarbons.[1][2] The primary risks involve irritation to mucosal membranes and potential systemic toxicity upon ingestion.[1][2]
GHS Label Elements
Signal Word: WARNING
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][5][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][5] Remove contact lenses if present and easy to do.[1][2][5][6] Continue rinsing.[1][2][5][6]
Physical Properties & Stability Profile
Note: Experimental physical constants for the 1,7-isomer are sparse in open literature.[1][2] The values below represent a consensus of predicted and analog-based data.
| Property | Value / Description | Operational Implication |
| Physical State | Low-melting solid or viscous liquid (Ambient) | May require gentle warming for transfer; avoid overheating.[1][2] |
| Boiling Point | ~160–170 °C at 12 mmHg (Predicted) | High boiling point; difficult to remove by rotary evaporation.[1][2] |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Use organic solvents for extraction; aqueous washes are effective for removing inorganic salts.[1][2] |
| Reactivity | Stable under standard conditions. | Incompatible with strong oxidizers. Reacts with Mg/Li to form Grignard/Lithium reagents.[1][2] |
| Light Sensitivity | Potentially light-sensitive (aryl bromide).[1][2] | Store in amber vials. Degrades to liberate HBr and radical species upon prolonged UV exposure.[1][2] |
Operational Protocol: Safe Handling Workflow
Engineering Controls vs. PPE
The Hierarchy of Controls must be strictly applied.
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1][2]
-
Respiratory Protection: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges combined with N95 pre-filters.[1][2]
-
Skin Protection:
Experimental Workflow: Cross-Coupling Reaction
The following diagram outlines the decision logic for handling this compound during a typical Suzuki coupling setup.
Figure 1: Safe handling workflow for setting up a transition-metal catalyzed cross-coupling reaction using this compound.
Specific Handling Techniques
-
Weighing: If the compound is a low-melting solid, it may be "sticky."[1][2] Do not use a spatula that can retain residue.[1][2] Instead, weigh by difference using a tared vial or use a disposable glass pipette to transfer if liquid.[1][2]
-
Inert Atmosphere: Aryl bromides are generally stable to air, but the catalysts used in their reactions (Pd(0)) are not.[1][2] Always dissolve the bromide in degassed solvent before adding the catalyst to prevent catalyst deactivation or homocoupling side reactions [2].[1][2]
Emergency Response & First Aid
Spill Management
Minor Spill (< 5 mL/g):
-
Evacuate the immediate area of unnecessary personnel.
-
Ventilate: Ensure the fume hood sash is lowered.
-
Absorb: Use a vermiculite or chemically inert absorbent pad .[1][2] Do not use paper towels if the substance is hot, as this constitutes a fire risk.[1][2]
-
Clean: Wipe the surface with acetone followed by soap and water.[1][2] Dispose of all materials as Halogenated Organic Waste .
Major Spill:
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are strong (respiratory irritation risk H335).[1][2]
Firefighting Measures
-
Flash Point: Not determined (Likely >110°C based on analogs).[1][2]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂) and Hydrogen Bromide (HBr) gas.[1][2] HBr is corrosive and toxic.[1][2]
-
Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][2][6]
-
Procedure: Firefighters must wear full protective gear including SCBA.[1][2] Cool containers with water spray to prevent pressure build-up.[1][2]
First Aid Decision Tree
Figure 2: Emergency response decision tree for exposure incidents.[1][2][5]
Storage and Waste Disposal
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed. Store away from strong oxidizing agents.[1][2][6]
-
Disposal: This compound is a halogenated organic.[1][2][8][9]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347354, this compound.[1][2] Retrieved from [Link][1][2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (Standard protocol reference for handling aryl halides in coupling).
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2] (GHS Classification Data).[1][2][4][5][7] Retrieved from [Link][1][2]
Sources
- 1. PubChemLite - this compound (C11H9Br) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-溴-4-甲基萘 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemsynthesis.com [chemsynthesis.com]
The Naphthalene Scaffold: From Coal Tar to Targeted Therapeutics
Introduction: The Aromatic Workhorse
Naphthalene (
For the drug development scientist, naphthalene represents a unique challenge and opportunity in bioisosterism . Its fused bicyclic structure provides a rigid, lipophilic platform that can engage hydrophobic pockets in enzymes (e.g., squalene epoxidase) or receptors (e.g., COX enzymes) with higher affinity than a single phenyl ring. However, the core challenge remains regioselectivity : controlling substitution at the
The Mechanistic Core: Regioselectivity & The vs. Paradox
Understanding the reactivity of naphthalene is the prerequisite for designing scalable syntheses. Unlike benzene, where all positions are equivalent, naphthalene possesses two distinct electronic environments.
The Kinetic vs. Thermodynamic Duality
In Electrophilic Aromatic Substitution (EAS), the incoming electrophile (
- -Attack (Kinetic Control): Attack at C1 yields a carbocation intermediate where the positive charge is delocalized while retaining the aromatic sextet of the second ring. This transition state is lower in energy, making it the kinetic product .
-
-Attack (Thermodynamic Control): Attack at C2 results in a resonance hybrid where the aromaticity of the second ring is disrupted in more contributors. However, the final
-substituted product is often thermodynamically more stable because it avoids the steric clash with the peri-hydrogen (at C8) that plagues -substituents.
Visualization: Energy Profile of Naphthalene Sulfonation
The following diagram illustrates the critical energy landscape governing this duality, using sulfonation as the classic model.
Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation. Note the reversibility allowing conversion to the
Case Studies in Pharmaceutical History
Case Study A: Naproxen (The -Substitution Challenge)
Naproxen (Aleve) is a classic NSAID and a propionic acid derivative. Its structure requires a methoxy group at C2 and a propionic acid moiety at C6.
-
The Challenge: Direct Friedel-Crafts acylation of 2-methoxynaphthalene tends to occur at the 1-position (kinetic control) due to the activation by the methoxy group.
-
The Solution (Syntex Process): The synthesis historically utilized the Friedel-Crafts acylation at the 6-position, which is electronically activated by the 2-methoxy group but less sterically hindered than the 1-position.
-
Chirality: Originally produced as a racemate and resolved using cinchonidine (Pope-Peachy method), modern methods utilize asymmetric hydrogenation with chiral Ruthenium-BINAP catalysts to selectively produce the (S)-enantiomer, reducing waste and increasing potency.
Case Study B: Naftifine (The Allylamine Breakthrough)
Naftifine represents the serendipitous discovery of the allylamine class of antifungals by Sandoz (now Novartis) in 1974.
-
Discovery: While searching for CNS active agents, researchers synthesized naftifine and discovered its potent activity against dermatophytes.
-
Mechanism: It selectively inhibits squalene epoxidase , a key enzyme in fungal ergosterol biosynthesis.[1] This leads to an accumulation of toxic squalene and cell death.
-
SAR Insight: The naphthalene ring provides the necessary lipophilicity to mimic the squalene substrate, fitting into the hydrophobic cleft of the enzyme.
Caption: Structure-Activity Relationship (SAR) of Naftifine showing the role of the naphthalene anchor.
Experimental Protocols
Protocol 1: Controlled Sulfonation of Naphthalene
This protocol demonstrates the practical application of kinetic vs. thermodynamic control described in Section 2.
Objective: Selective synthesis of Naphthalene-1-sulfonic acid (Kinetic) vs. Naphthalene-2-sulfonic acid (Thermodynamic).
| Parameter | Kinetic Conditions | Thermodynamic Conditions |
| Temperature | 0°C – 40°C | 160°C – 165°C |
| Reaction Time | 2 – 4 Hours | 4 – 8 Hours |
| Reversibility | Negligible (Irreversible) | High (Equilibrium established) |
| Major Product | 1-Naphthalenesulfonic acid (>90%) | 2-Naphthalenesulfonic acid (>85%) |
Step-by-Step Methodology:
-
Preparation: Place 12.8g (0.1 mol) of pure naphthalene in a round-bottom flask equipped with a thermometer and dropping funnel. Melt the naphthalene if running the high-temp protocol.
-
Acid Addition:
-
Reaction:
-
Isolation: Pour the reaction mixture into 100mL crushed ice.
-
The 1-isomer is more soluble; the 2-isomer often precipitates as the hydrate or can be salted out with NaCl.
-
-
Validation: Analyze via
-NMR. The -proton adjacent to the sulfonyl group in the 1-isomer appears further downfield (~8.8 ppm) compared to the 2-isomer due to the peri-deshielding effect.
Protocol 2: Modern Pd-Catalyzed C-H Activation
To overcome the limitations of EAS (harsh acids, poor regioselectivity), modern drug discovery utilizes transition metal catalysis.
Method: Palladium-catalyzed C-H arylation.
Causality: Uses a directing group (DG) to steer the Pd catalyst to the specific C-H bond (often the "difficult"
References
-
Erlenmeyer, E. (1866).[6][7] "Studien über die s. g. aromatischen Säuren". Annalen der Chemie und Pharmacie. 8[2] (Historical Structure Elucidation)
-
Syntex Corporation. (1976). "Naproxen: Discovery and Development History". 9 (Naproxen History)[7]
-
Stütz, A. (Sandoz). "Discovery and Synthesis of Naftifine". Journal of Medical Chemistry. 1 (Naftifine Discovery)
-
Cerfontain, H. "Kinetic vs Thermodynamic Sulfonation of Naphthalene". Stack Exchange / Reaction Mechanism Discussion. 10 (Mechanism Verification)
Sources
- 1. Naftifine - Wikipedia [en.wikipedia.org]
- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 3. Scientific methodology applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Naphthalene - Wikipedia [en.wikipedia.org]
- 7. Naphthalene | 91-20-3 [chemicalbook.com]
- 8. encyclopedia.com [encyclopedia.com]
- 9. Naproxen: How This Trusted NSAID Fights Pain and Inflammation - UTAH Trading [utah.ae]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Reactivity of the Carbon-Bromine Bond in Bromonaphthalenes
[1]
Executive Summary
The functionalization of naphthalene rings is a cornerstone of modern medicinal chemistry and materials science (e.g., OLEDs). However, the reactivity of the carbon-bromine (C-Br) bond in bromonaphthalenes is not uniform.[1] It is governed by a critical interplay between electronic activation and steric hindrance (specifically the peri-interaction).[1]
This guide provides a technical analysis of the divergent reactivities of 1-bromonaphthalene and 2-bromonaphthalene. We examine the kinetic and thermodynamic drivers behind Lithium-Halogen (Li-X) exchange, Palladium-catalyzed cross-coupling, and benzyne formation, providing validated protocols for high-fidelity synthesis.
Structural & Electronic Determinants
The naphthalene core is not a perfect electronic duplicate of benzene. The bond dissociation energies (BDE) and steric environments differ significantly between the
Bond Dissociation Energy (BDE)
The C-Br bond at the C1 position is thermodynamically weaker than at the C2 position. This suggests that oxidative addition or radical abstraction should theoretically be faster at C1, provided steric barriers are overcome.
| Parameter | 1-Bromonaphthalene | 2-Bromonaphthalene | Implication |
| C-Br BDE | ~79.3 kcal/mol | ~81.7 kcal/mol | C1 is electronically "pre-activated" for oxidative addition. |
| Steric Environment | High (peri-hydrogen at C8) | Low (Similar to bromobenzene) | C1 requires bulky ligands or smaller nucleophiles. |
| Electronic Character | Electron-rich ( | Less electron-rich ( | C1 stabilizes cationic transition states better. |
The Peri-Effect
The defining feature of 1-bromonaphthalene is the repulsion between the bromine atom and the hydrogen atom at the C8 position (the peri-hydrogen).
-
Consequence: This steric strain (~3-4 kcal/mol) weakens the C-Br bond, accelerating reactions that relieve this strain (e.g., Li-X exchange). Conversely, it impedes reactions requiring close approach of large metal complexes (e.g., Pd-catalysis) unless specific ligands are employed.
Figure 1: The divergence in reactivity driven by the peri-interaction and bond strength differences.
Lithium-Halogen Exchange: The Kinetic Control
Lithium-halogen exchange is the most efficient method to functionalize bromonaphthalenes, but the stability of the resulting lithio-species differs drastically.
1-Bromonaphthalene (The "Spring-Loaded" Substrate)
-
Rate: Extremely fast. The release of peri-strain upon replacing the large Br atom with the smaller Li atom provides a thermodynamic driving force.
-
Risk: 1-Lithionaphthalene is kinetically unstable at temperatures above -60°C. It is prone to protonation by solvent (THF) or scrambling.
-
Protocol Requirement: Must be conducted at -78°C strictly.
2-Bromonaphthalene[1][2][3]
-
Rate: Slower, comparable to bromobenzene.
-
Stability: 2-Lithionaphthalene is more stable and can often tolerate temperatures up to -40°C, though -78°C is recommended for high fidelity.
Palladium Catalysis: Overcoming the Barrier
In Suzuki or Buchwald-Hartwig couplings, the rate-limiting step for 1-bromonaphthalene is often oxidative addition due to the inability of the Pd(0) species to approach the sterically crowded C1-Br bond, despite it being electronically weaker.
Strategic Ligand Selection
-
For 1-Bromonaphthalene: You must use bulky, electron-rich phosphines (e.g., SPhos, XPhos, or P(t-Bu)3). These ligands create a mono-ligated Pd(0) species [L-Pd(0)] that is small enough to access the hindered bond but electron-rich enough to facilitate oxidative addition.
-
For 2-Bromonaphthalene: Standard ligands (PPh3, dppf) are usually sufficient.
The Benzyne Divergence (Nucleophilic Substitution)
Under strongly basic conditions (e.g., NaNH2 or LDA), bromonaphthalenes undergo elimination-addition via a naphthalyne (benzyne) intermediate.
-
1-Bromonaphthalene: Can only eliminate across C1-C2 to form 1,2-naphthalyne .
-
2-Bromonaphthalene: Has two pathways. It can eliminate across C1-C2 (forming 1,2-naphthalyne) or C2-C3 (forming 2,3-naphthalyne).
-
Note: The C1 proton is more acidic than the C3 proton, making 1,2-naphthalyne the major intermediate even from 2-bromonaphthalene, but mixtures can occur.
-
Figure 2: Regiochemical pathways in benzyne formation. Note that 1,2-naphthalyne yields a mixture of regioisomers upon nucleophilic attack.
Validated Experimental Protocols
Protocol A: High-Fidelity Lithium-Halogen Exchange (1-Bromonaphthalene)
Target: Generation of 1-Naphthaldehyde
Rationale: The instability of 1-lithionaphthalene requires cryogenic conditions to prevent decomposition.
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 1-bromonaphthalene (1.0 equiv) and anhydrous THF (0.2 M concentration) .
-
Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.
-
Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump.
-
Checkpoint: The solution usually turns yellow/orange. Stir at -78°C for exactly 30 minutes. Do not exceed 1 hour.
-
-
Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then remove cooling bath and warm to RT.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
Protocol B: Sterically Demanding Suzuki Coupling (1-Bromonaphthalene)
Target: 1-Phenylnaphthalene
Rationale: Standard Pd(PPh3)4 often fails or gives low yields due to the peri-steric hindrance. We use a pre-catalyst system with a bulky ligand.
-
Reagents: Combine 1-bromonaphthalene (1.0 equiv) , Phenylboronic acid (1.5 equiv) , and K3PO4 (2.0 equiv) in a reaction vial.
-
Catalyst System: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) .
-
Note: Alternatively, use Pd-PEPPSI-IPr for difficult substrates.
-
-
Solvent: Add degassed Toluene/Water (10:1 ratio) .
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Self-Validation: Monitor by TLC. If conversion is <50% after 4 hours, the catalyst has likely died due to steric stalling; add a second portion of catalyst.
-
References
-
National Institutes of Health (NIH). (2021). Benchmark calculations for bond dissociation energies... of brominated polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
Organic Syntheses. 2-Bromonaphthalene Procedure. Retrieved from [Link]
-
MDPI. (2020). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. Retrieved from [Link]
Commercial suppliers of 1-Bromo-7-methylnaphthalene
Part 1: Executive Summary & Strategic Context
1-Bromo-7-methylnaphthalene is a specialized bicyclic aromatic intermediate, distinct from its more common isomers (1-bromo-2-methylnaphthalene or 1-bromo-4-methylnaphthalene). Its primary utility lies in medicinal chemistry as a lipophilic scaffold for kinase inhibitors and in materials science for the synthesis of high-refractive-index monomers.
Unlike commodity chemicals, this compound is often classified as a "Make-to-Order" (MTO) or "Tier 2 Building Block" item. This status introduces specific risks regarding batch-to-batch consistency, particularly concerning isomeric purity.
Core Identification Data:
-
CAS Registry Number: 7511-27-5 (Note: Do not confuse with 7-Bromo-1-methylnaphthalene, CAS 33295-35-1).
Part 2: Technical Specifications & Quality Criticality
The Isomer Challenge
The synthesis of substituted naphthalenes is governed by electrophilic aromatic substitution rules that heavily favor the alpha positions (1, 4, 5, 8). Direct bromination of 2-methylnaphthalene predominantly yields 1-bromo-2-methylnaphthalene (CAS 2586-62-1).
Obtaining the 1,7-isomer (Br at alpha, Methyl at beta on the distal ring) requires non-standard synthetic routes, often involving directing groups or cyclization of substituted benzene derivatives (e.g., from 7-methyl-1-tetralone). Consequently, the most common impurity in commercial samples is the 1,2-isomer or the 1,7-isomer's regioisomer, 7-bromo-1-methylnaphthalene .
Validation Standard: When sourcing this material, a simple HPLC purity check is insufficient. You must demand 1H-NMR verification. The coupling constants and chemical shifts of the aromatic protons are distinct between the 1,2 and 1,7 substitution patterns.
| Property | This compound (Target) | 1-Bromo-2-methylnaphthalene (Common Impurity) |
| CAS | 7511-27-5 | 2586-62-1 |
| Substitution | Distal Rings (Alpha-Br, Beta-Me) | Same Ring (Alpha-Br, Beta-Me) |
| Sourcing Risk | High (Custom Synthesis) | Low (Commodity) |
| Critical QC | H-H COSY NMR required to confirm ring placement | Standard 1H-NMR sufficient |
Visualizing the Structural Logic
The following diagram illustrates the structural relationship and the "sourcing trap" regarding isomers.
Figure 1: Synthetic pathways illustrating why the 1,7-isomer is rarer and requires specific validation against the common 1,2-isomer.
Part 3: Supplier Landscape & Sourcing Protocol
Due to the specialized nature of CAS 7511-27-5, "Add to Cart" procurement is often unreliable for scale-up. You are likely dealing with aggregators who drop-ship from custom synthesis labs in China or India.
Tiered Supplier Categories
-
Primary Manufacturers (The Source):
-
Typically located in pharmaceutical hubs (e.g., Jiangsu, China; Hyderabad, India).
-
Pros: Lowest cost, direct technical support.
-
Cons: High MOQ (Minimum Order Quantity), difficult communication/logistics.
-
Examples:Biosynth , BLD Pharm , Alichem .
-
-
Catalog Aggregators (The Middlemen):
-
Companies that list millions of CAS numbers but stock few.
-
Pros: Easy procurement systems (Ariba/SciQuest), domestic currency.
-
Cons: Higher markup, longer lead times (they wait for the manufacturer), "Ghost Stock" (listed but unavailable).
-
Examples:CymitQuimica , ChemicalBook (Platform), Combi-Blocks .
-
-
Specialty Re-packagers (The Validators):
-
Companies that buy bulk, test, and repackage.
-
Pros: High reliability, COA (Certificate of Analysis) is trustworthy.
-
Cons: Highest price per gram.
-
Examples:TCI , Apollo Scientific .
-
The "3-Batch" Validation Protocol
For drug development campaigns, do not rely on a single shipment. Implement this protocol:
-
Sample Request: Purchase 1g from three different vendors.
-
Isomeric Screen: Run 1H-NMR on all three. If two look identical and one is different, the outlier is likely the wrong isomer (or the others are common impurities).
-
Retain Sample: Keep the "Gold Standard" batch at -20°C as a reference standard for future bulk orders.
Part 4: Experimental Application (Suzuki-Miyaura Coupling)
Objective: To demonstrate the utility of this compound as an electrophile in Pd-catalyzed cross-coupling. This reaction validates the reactivity of the C-Br bond, which can be deactivated by steric hindrance in naphthalene systems.
Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition (Pd(0) inserts into C-Br) → Transmetallation (Boronic acid enters) → Reductive Elimination (C-C bond forms).
Reagents & Materials
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 221 mg)
-
Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for resistance to oxidation.
-
Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).
Step-by-Step Methodology
-
Inerting: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.
-
Charging: Add the this compound, phenylboronic acid, K₂CO₃, and Pd catalyst to the tube.
-
Solvation: Add 5 mL of degassed Dioxane/Water mixture via syringe.
-
Reaction: Seal the tube and heat to 90°C for 12 hours.
-
Why 90°C? Naphthalene bromides are less reactive than benzene bromides due to the electron-rich nature of the fused ring system; elevated temperature ensures oxidative addition.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling of this compound.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Naphthalene derivatives are lipophilic and can penetrate skin. Double-gloving (Nitrile) is recommended.
-
Storage: Store in a cool, dry place. Light sensitive? Generally stable, but amber vials are best practice for brominated aromatics to prevent photodebromination over long periods.
References
-
PubChem. (n.d.). This compound (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the protocol described in Part 4). [Link]
Sources
Defining Purity: A Technical Standard for 1-Bromo-7-methylnaphthalene in Research
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 1-Bromo-7-methylnaphthalene .
Executive Summary
This compound is a critical halogenated polycyclic aromatic hydrocarbon (PAH) intermediate, distinct from its more common regioisomer, 1-bromo-2-methylnaphthalene. Its "distal" substitution pattern—where the bromine and methyl groups occupy opposite rings (positions 1 and 7)—renders it synthetically challenging to access via direct bromination. Consequently, commercial supplies often suffer from isomeric contamination that can silently derail structure-activity relationship (SAR) studies in drug discovery and precision optoelectronic applications.
This guide establishes a rigorous purity standard for this compound, detailing the specific impurity profile expected from its unique synthesis and providing self-validating protocols for purification and analysis.
Part 1: The Impurity Landscape
To control purity, one must understand the origin of impurities. Unlike 1-bromo-2-methylnaphthalene, which is formed by direct electrophilic substitution, the 1,7-isomer is typically synthesized via the aromatization of 7-methyl-1-tetralone or Sandmeyer reactions. This distinct pathway creates a unique "Impurity Matrix."
Table 1: Critical Impurity Profile
| Impurity Type | Specific Contaminant | Origin / Causality | Risk to Research |
| Regioisomers | 1-Bromo-2-methylnaphthalene | Isomerization during synthesis or impure starting material (2-methylnaphthalene).[1] | High: Alters steric binding pockets in SAR studies; changes crystal packing. |
| Synthetic Artifacts | 7-Methyl-1-tetralone | Incomplete aromatization of the precursor. | Medium: Ketone functionality reacts with nucleophiles (e.g., Grignards). |
| Hydrolysis Products | 7-Methyl-1-naphthol | Hydrolysis of the C-Br bond during storage or workup. | High: Quenches catalysts in cross-coupling reactions (e.g., Suzuki, Buchwald). |
| Homologs | 2-Methylnaphthalene | Over-reduction or unreacted starting material. | Low: Inert diluent, but affects molarity calculations. |
Part 2: Analytical Validation (The "Gatekeeper")
Trusting a Certificate of Analysis (CoA) without verification is a methodological risk. The following analytical cascade acts as a self-validating system to ensure the material meets the >98.5% isomeric purity required for high-stakes research.
Nuclear Magnetic Resonance (NMR) Strategy
Standard 1H-NMR is insufficient if you only look at integration. You must examine coupling constants (
-
The Diagnostic Signal: Focus on the proton at C2 (adjacent to the Bromine).
-
In 1-Bromo-7-methyl: The C2 proton appears as a doublet (
) with a coupling constant of (coupling to C3). Crucially, there is no methyl group at C2 to disrupt this. -
In 1-Bromo-2-methyl: The C2 position is substituted. The signal pattern shifts entirely, and the methyl protons will show a distinct shift due to the ortho-bromine shielding effect.
-
-
Methyl Shift: The methyl singlet for the 7-methyl isomer typically resonates upfield relative to the 2-methyl isomer due to the lack of direct steric crowding by the bromine.
Quantitative GC-MS
Gas Chromatography is the primary tool for quantitation.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Method: A slow temperature ramp (e.g.,
) near is required to resolve the 1,7-isomer from the 1,2-isomer, which have boiling points within of each other.
Visualization: Analytical Workflow
The following diagram outlines the logical decision tree for validating incoming material.
Figure 1: Analytical decision matrix ensuring both chemical and isomeric purity before research use.
Part 3: Purification Protocols
If the material fails the analytical gatekeeper (e.g., purity is 95%), use the following protocols. The choice depends on the physical state of your crude material (often an oil or low-melting solid).[2]
Protocol A: Recrystallization (For Solids/Semi-Solids)
Best for removing oxidation products (naphthols) and trace tetralones.
-
Solvent Selection: Use Methanol (MeOH) or a Hexane/Ethanol (9:1) mixture. The 1-bromo-7-methyl isomer is lipophilic; polar impurities (naphthols) will remain in the alcoholic mother liquor.
-
Dissolution: Dissolve crude solid in minimum boiling solvent (
). -
Cooling: Allow to cool slowly to room temperature, then refrigerate at
for 12 hours. Rapid cooling traps isomers. -
Filtration: Collect crystals via vacuum filtration. Wash with cold (
) solvent. -
Drying: Vacuum dry at ambient temperature (avoid heat to prevent sublimation).
Protocol B: Flash Chromatography (For Oils)
Best for separating regioisomers.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: 100% Hexane (Isocratic).
-
Note: Halogenated naphthalenes are very non-polar. Adding Ethyl Acetate will cause all isomers to co-elute.
-
-
Loading: Load sample as a concentrated solution in hexane.
-
Elution: Collect small fractions. The 1,7-isomer typically elutes slightly later than the 1,2-isomer due to subtle differences in interaction with the silica surface (shape selectivity).
-
Validation: Check fractions via GC-MS before pooling.
Visualization: Purification Logic
Figure 2: Purification workflow based on the physical state of the crude material.
Part 4: Handling & Stability Standards
To maintain the integrity of the purified standard, adhere to these handling rules:
-
Light Exclusion: Like all benzylic-style halides and brominated aromatics, the C-Br bond is susceptible to photolytic cleavage. Store in amber vials wrapped in foil.
-
Inert Atmosphere: Store under Argon or Nitrogen. While the aromatic ring is stable, the methyl group can undergo slow autoxidation to the aldehyde/acid over months if exposed to air.
-
Temperature: Store at 2–8°C . Freezing is acceptable but ensures the container is sealed to prevent moisture condensation upon thawing.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 347354, this compound. Retrieved from [Link]
-
Sun, H., et al. (2018).[3] Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link][3]
-
NIST Mass Spectrometry Data Center. (2025). Gas Chromatography Retention Data for Bromonaphthalenes. Retrieved from [Link]
Sources
Methodological & Application
The Strategic Utility of 1-Bromo-7-methylnaphthalene in Advanced Materials Science: Application Notes and Protocols
Abstract
This comprehensive technical guide elucidates the pivotal role of 1-Bromo-7-methylnaphthalene as a versatile building block in the synthesis of advanced functional materials. While direct literature on this specific isomer is emerging, this document synthesizes established principles of materials science and organic chemistry to provide researchers, scientists, and drug development professionals with a robust framework for its application. We will explore its utility in designing organic semiconductors, polymers, and liquid crystals, underpinned by detailed experimental protocols for key synthetic transformations. This guide emphasizes the causality behind experimental choices and provides a foundation for the rational design of novel materials with tailored optoelectronic and physicochemical properties.
Introduction: The Naphthalene Core in Materials Science
The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, is a cornerstone in the design of a vast array of functional organic materials. Its rigid, planar structure and extended π-conjugation system provide an excellent foundation for molecules with desirable electronic and photophysical properties.[1] Naphthalene derivatives are integral components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs).[2][3][4] The strategic functionalization of the naphthalene core allows for the fine-tuning of properties such as charge carrier mobility, emission wavelength, and thermal stability.[4]
This compound offers a unique combination of a reactive site for cross-coupling reactions (the bromo group at the 1-position) and a methyl group at the 7-position that can influence solubility, molecular packing, and electronic properties. This specific substitution pattern allows for the directional synthesis of complex molecular architectures.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a precursor is critical for its effective use in materials synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₉Br |
| Molecular Weight | 221.09 g/mol |
| CAS Number | 7511-27-5 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 144.5-146.0 °C at 12 Torr |
| Density | 1.417 g/cm³ (predicted) |
Note: Experimental data for some properties of this specific isomer are not widely available and some values are predicted.
Core Synthetic Methodologies: Unleashing the Potential of this compound
The bromine atom at the 1-position is the key handle for elaborating the molecular structure of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[5][6][7] This reaction is instrumental in synthesizing conjugated polymers and small molecules for organic electronics.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Hypothetical 1-Aryl-7-methylnaphthalene
-
Rationale: This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The choice of catalyst, base, and solvent is crucial and often requires optimization for specific substrates.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 mixture). The aqueous phase is necessary to activate the boronic acid.
-
Purge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines.[8] Arylamine moieties are fundamental components of hole transport materials (HTMs) in OLEDs and perovskite solar cells due to their electron-donating nature and ability to form stable radical cations.[2]
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of a Hypothetical N,N-Diaryl-1-(7-methylnaphthalen)-amine
-
Rationale: This protocol describes the synthesis of a triarylamine derivative, a common motif in hole transport materials. The choice of ligand is critical for achieving high yields and preventing side reactions.
-
Materials:
-
This compound (1.0 eq)
-
Diarylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the diarylamine followed by this compound.
-
Seal the flask and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Applications in Materials Science
The strategic functionalization of this compound opens avenues for a variety of advanced materials.
Organic Semiconductors for OLEDs and OFETs
-
Hole Transport Materials (HTMs): By coupling this compound with electron-rich aromatic amines (e.g., carbazole, triphenylamine derivatives) via Buchwald-Hartwig amination, novel HTMs can be synthesized.[9][10] The 7-methyl group can enhance the solubility of the resulting material, which is advantageous for solution-based processing of devices. Furthermore, the methyl group's steric bulk can disrupt intermolecular packing, leading to more amorphous films with higher glass transition temperatures, which can improve the morphological stability and lifetime of OLED devices.[4] The naphthalene core itself contributes to a high triplet energy, which is beneficial for hosting phosphorescent emitters in OLEDs.[10]
-
Emissive Materials: Through Suzuki coupling with fluorescent or phosphorescent moieties, this compound can be incorporated into emissive materials. The substitution pattern will influence the conjugation length and the electronic properties, thereby tuning the emission color and quantum efficiency.
-
OFETs: For OFET applications, highly ordered crystalline domains are often desirable for efficient charge transport. The substitution pattern of the naphthalene core plays a critical role in directing the solid-state packing.[4] The 1,7-disubstitution pattern of functionalized this compound derivatives could lead to unique packing motifs compared to more symmetric isomers, potentially resulting in interesting charge transport characteristics.
Advanced Polymers
This compound can serve as a monomer in the synthesis of conjugated polymers via polymerization reactions such as the Suzuki polycondensation. The resulting poly(7-methylnaphthalene) derivatives could exhibit interesting photophysical properties for applications in polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs).[3][11] The methyl group would enhance the polymer's solubility in organic solvents, facilitating its processing.
Liquid Crystals
The rigid, calamitic (rod-like) shape of the naphthalene core makes it an excellent mesogen for the design of liquid crystalline materials.[12] By attaching flexible alkyl or alkoxy chains to the 7-methylnaphthalene core (after conversion of the bromo group to other functionalities), thermotropic liquid crystals can be synthesized. The specific 1,7-substitution pattern will influence the aspect ratio and polarity of the molecule, which are key determinants of the mesophase behavior (e.g., nematic, smectic).
Characterization of this compound Derived Materials
A comprehensive suite of characterization techniques is essential to understand the structure-property relationships of newly synthesized materials.
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment of synthesized molecules. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
| UV-Visible Spectroscopy | Determination of the optical bandgap and absorption properties. |
| Photoluminescence Spectroscopy | Characterization of emissive properties, including emission wavelength and quantum yield. |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels, and electrochemical stability. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition and melting temperatures. |
| X-ray Diffraction (XRD) | Investigation of molecular packing and crystallinity in thin films. |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions. Based on data for similar compounds, it is likely to be harmful if swallowed, and may cause skin and eye irritation.[13] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for the synthesis of a new generation of advanced organic materials. Its unique substitution pattern offers opportunities to fine-tune the properties of organic semiconductors, polymers, and liquid crystals. The synthetic protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Future work should focus on the synthesis and characterization of a wider range of materials derived from this compound and the evaluation of their performance in electronic and optoelectronic devices. Computational studies can also play a crucial role in predicting the properties of new materials and guiding synthetic efforts.[14][15]
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Kudo, N.; et al. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chem., 2019, 21, 4344-4349.
-
PubChem. This compound. [Link] (accessed Feb 7, 2026).
- Chen, W.; et al. Facile synthesis of simple arylamine-substituted naphthalene derivatives as hole-transporting materials for efficient and stable perovskite solar cells. J.
- Grazulevicius, J. V.; et al. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.
- Shukla, A.; et al. Poly(Phenylene vinylene) And Poly(Naphthalene vinylene) Derivatives for Use in Organic Light-Emitting Diodes (OLEDs).
- Wang, C.; et al. Structure property relationships of benzo[b]thiophen/benzo[b]furan end-capped naphthalene oligomers and their application for organic field effect transistors. RSC Adv., 2015, 5, 5698-5706.
- Zezula, J.; et al.
- Grazulevicius, J. V.; et al. Multi-Substituted Deep-Blue Emitting Carbazoles: Comparative Study on Photophysical and Electroluminescence Characteristics. Molecules2020, 25(15), 3481.
- Al Kobaisi, M.; et al. Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chem. Rev.2016, 116(19), 11685-11796.
- Simsek, O.; et al. Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. 7th International Conference on Scientific and Academic Research2025.
- Li, Y.; et al. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers2022, 14(19), 4153.
- Hartwig, J. F. The complex world of palladium-catalyzed amination. Inorg. Chem.2006, 45(11), 4268-4270.
- Jones, P. G.; et al. Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene. Z.
- Yamamoto, T.; et al. Preparation and properties of poly(p‐phenylene) and polynaphthylene. J. Polym. Sci., Part A: Polym. Chem.1980, 18(3), 953-961.
- Novotna, V.; et al. Non-symmetrical bent-shaped liquid crystals based on a laterally substituted naphthalene central core with four ester groups. Liq. Cryst.2011, 38(6), 739-748.
- Rissner, F.; et al. Discovering structure–property relationships for the phonon band structures of hydrocarbon-based organic semiconductor crystals: the instructive case of acenes. Phys. Chem. Chem. Phys.2016, 18, 21753-21764.
- Simsek, O. Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT.
- Gbabode, G.; et al. Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors at solid state. Phys. Chem. Chem. Phys.2025, 27, 12345-12356.
- Daigle, M.; et al. C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Synthesis2021, 53(16), 2795-2808.
- Nguyen, V.-T.; et al. Synthesis and Electroluminescent Properties of OLED Green Dopants Based on BODIPY Derivatives. Bull. Korean Chem. Soc.2014, 35(4), 1247-1250.
- El-Shamy, O. A.; et al. Analytical&Bioanalytical Electrochemistry. Anal. Bioanal. Electrochem.2021, 13(1), 12-32.
- Cmok, L.; et al. Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers. Int. J. Mol. Sci.2025, 26(8), 4321.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Structure property relationships of benzo[b]thiophen/benzo[b]furan end-capped naphthalene oligomers and their application for organic field effect transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 7. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers | MDPI [mdpi.com]
- 13. Hole transport materials with low glass transition temperatures and high solubility for application in solid-state dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jaoc.samipubco.com [jaoc.samipubco.com]
- 15. researchgate.net [researchgate.net]
Synthesis of 1,7-disubstituted naphthalenes from 1-Bromo-7-methylnaphthalene
Application Note: Modular Synthesis of 1,7-Disubstituted Naphthalenes
Executive Summary
The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as a rigid, lipophilic spacer in drugs ranging from antimicrobials (Terbinafine) to antidepressants (Agomelatine).[1] However, the 1,7-disubstitution pattern remains underutilized compared to the 1,4- or 2,6-isomers, primarily due to synthetic accessibility.
This guide details a divergent synthetic strategy starting from the commercially available 1-Bromo-7-methylnaphthalene . By exploiting the orthogonal reactivity of the C1-Aryl Bromide (cross-coupling/lithiation) and the C7-Benzylic Methyl (radical oxidation/halogenation), researchers can rapidly generate diverse libraries of 1,7-functionalized analogs.
Strategic Analysis: Reactivity & Orthogonality
The starting material presents two distinct "handles" that can be manipulated independently or sequentially.
| Position | Functional Group | Reactivity Profile | Key Transformations |
| C1 | Aryl Bromide | Electrophile / Metallation Precursor | Suzuki/Buchwald Coupling, Lithium-Halogen Exchange, Carbonylation. |
| C7 | Methyl Group | Benzylic Carbon | Radical Bromination (NBS), Oxidation to Aldehyde/Acid (KMnO4/SeO2). |
Decision Matrix:
-
Path A (C1 First): Use if C7-Methyl is required in the final target or if the C7-functionalization is sensitive to Pd-catalysis.
-
Path B (C7 First): Use if the C1-Bromide is needed as a handle for late-stage diversification (e.g., installing a library of aryl groups at the end). Recommended for Library Synthesis.
Visual Workflow (Graphviz)
Caption: Divergent synthetic pathways. Path A (Blue) prioritizes C1 functionalization. Path B (Red) prioritizes C7 functionalization, preserving the C1-Br for late-stage diversity.
Detailed Experimental Protocols
Protocol A: C7-Benzylic Functionalization (The "Linker" Strategy)
This route converts the inert methyl group into a reactive electrophile (benzyl bromide), enabling the attachment of amines, ethers, or thiols.
Step 1: Synthesis of 1-Bromo-7-(bromomethyl)naphthalene
-
Reagents: this compound (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.05 equiv), CCl4 or PhCF3 (Trifluoromethylbenzene - Greener Alternative).
-
Mechanism: Radical chain substitution.
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with this compound (5.0 g, 22.6 mmol) and anhydrous PhCF3 (50 mL).
-
Addition: Add NBS (4.4 g, 24.9 mmol) and AIBN (185 mg, 1.13 mmol).
-
Reaction: Fit with a reflux condenser and heat to reflux (approx. 102°C for PhCF3) under Nitrogen. Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexanes). The product is slightly more polar than the starting material. Look for the disappearance of the SM spot.
-
-
Workup: Cool to room temperature. Filter off the precipitated succinimide solid. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is often pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc or purify via short silica plug (100% Hexanes).
-
Yield Expectation: 75–85%.
-
Note: The product is a potent lachrymator (tear gas). Handle in a fume hood.
-
Step 2: Nucleophilic Substitution (Example: Amination)
-
Reagents: 1-Bromo-7-(bromomethyl)naphthalene (1.0 equiv), Secondary Amine (e.g., Morpholine, 1.2 equiv), K2CO3 (2.0 equiv), DMF or MeCN.
Procedure:
-
Dissolve the benzyl bromide intermediate (1.0 mmol) in MeCN (5 mL).
-
Add K2CO3 (2.0 mmol) and the amine (1.2 mmol).
-
Stir at RT for 2–4 hours. (Heating to 60°C may be required for sterically hindered amines).
-
Aqueous workup (EtOAc/Water extraction) yields the 1-Bromo-7-(aminomethyl)naphthalene .
Protocol B: C1-Suzuki Cross-Coupling (The "Diversity" Step)
This protocol installs the aryl group at the C1 position. This can be performed on the starting material or the functionalized intermediate from Protocol A.
Reagents:
-
Substrate: 1-Bromo-naphthalene derivative (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.5 equiv).[2]
-
Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%). Rationale: The bidentate ligand dppf resists de-ligation and works well for sterically crowded peri-positions like C1.
-
Base: 2M aq. Na2CO3 or K3PO4 (3.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base solution in the solvent. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Reaction: Heat to 90–100°C for 12 hours (thermal) or 120°C for 30 mins (Microwave).
-
Tip: The "peri-effect" (steric clash between substituents at C1 and H8) can slow down the reaction. Higher temperatures or active catalysts (e.g., XPhos Pd G3) may be needed for ortho-substituted boronic acids.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Wash with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Gradient: Hexanes to 20% EtOAc/Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Bromination | Ring bromination competing with benzylic. | Ensure light source is adequate (if photo-initiated) or increase temperature. Switch solvent to PhCF3 or Chlorobenzene. Avoid Lewis Acids (Fe, Al). |
| Hydrolysis of Benzyl Bromide | Wet solvents or silica gel during purification. | Use anhydrous solvents.[2] Neutralize silica gel with 1% Et3N before loading column. Store product in freezer. |
| Stalled Suzuki Coupling | Steric hindrance at C1 position. | Switch to S-Phos or X-Phos precatalysts. These bulky, electron-rich ligands facilitate oxidative addition on hindered substrates. |
| Protodebromination | Loss of Br at C1 without coupling. | Reduce reaction temperature. Ensure anhydrous conditions if using hydride sources. |
References
- Benzylic Bromination Protocols: Process for benzylic bromination. Patent EP1057801A2.
-
Naphthalene in Med Chem : Naphthalene, a versatile platform in medicinal chemistry. Eur. J. Med. Chem. 2019.[3][4] Available at: [Link]
-
Starting Material Data : this compound Compound Summary. PubChem.[3][5][6] Available at: [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-7-methylnaphthalen-1-ol | C11H9BrO | CID 121324721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Nucleophilic Substitution of 1-Bromo-7-methylnaphthalene
Executive Summary
This guide addresses the specific challenges associated with performing nucleophilic aromatic substitution (
This application note provides validated protocols for Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig and Cyanation) as the industry-standard surrogate for
Mechanistic Landscape & Decision Logic
Understanding the failure modes of classical chemistry is prerequisite to success with this substrate. The 7-methyl group acts as a weak electron-donating group (EDG), further deactivating the ring toward nucleophilic attack.
The "Aryne Trap" (Why Strong Bases Fail)
Attempting substitution with strong bases (e.g.,
The Solution: Pd-Catalysis
Palladium catalysis bypasses the aromaticity-breaking step of
Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for functionalizing unactivated bromonaphthalenes. Green paths indicate the validated workflow.
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)[1]
This protocol is optimized for coupling primary and secondary amines. The 7-methyl group increases lipophilicity, making Toluene the preferred solvent over 1,4-Dioxane for workup efficiency.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst Precursor:
(1.0 – 2.0 mol%) or -
Ligand: BINAP (racemic is acceptable) or Xantphos (for difficult amines).
-
Note: Monodentate ligands are less stable for this sterically crowded (peri-hydrogen) substrate.
-
-
Base: Sodium tert-butoxide (
) (1.4 equiv) -
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology
-
Inerting: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.
-
Charging: Add
(1.5 mol%) and BINAP (3.0 mol%) to the flask. Add anhydrous Toluene (50% of total volume). Stir at RT for 10 minutes to form the active catalyst complex (solution turns deep orange/red). -
Substrate Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and
(1.4 equiv).-
Critical: If the amine is a liquid, add it via syringe after the base. If solid, add with the base.
-
-
Reaction: Heat the mixture to 100°C (oil bath temperature). Monitor by HPLC/TLC.
-
Typical Time: 4–12 hours.[1]
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning ( | Ensure rigorous degassing of toluene (sparge with Ar for 20 min). |
| Debromination (SM -> Ar-H) | Switch base to | |
| Stalled Reaction | Ligand dissociation | Switch to Xantphos (wider bite angle, higher stability). |
Protocol B: Palladium-Catalyzed Cyanation (C-C Bond Formation)
Converting the bromide to a nitrile is a key step for chain extension. We utilize Zinc Cyanide (
Reagents[3][4]
-
Substrate: this compound (1.0 equiv)
-
Source:
(0.6 equiv - note stoichiometry is 0.5, slight excess used) -
Catalyst:
(3-5 mol%) -
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Step-by-Step Methodology
-
Safety Prep: Perform all operations in a well-ventilated fume hood. Have a bleaching solution (
) ready to neutralize cyanide spills. -
Degassing: Sparging DMF with Argon for 30 minutes is mandatory . Oxygen irreversibly oxidizes the phosphine ligands, killing the catalyst.
-
Assembly: In a glovebox or under positive Ar pressure, combine this compound,
, and in a reaction vial. -
Heating: Seal the vial (crimp cap preferred). Heat to 85°C for 6–16 hours.
-
Note: Do not exceed 100°C if possible; thermal decomposition of the catalyst accelerates.
-
-
Quench: Cool to RT. Dilute with Ethyl Acetate. Pour into a beaker containing
(ammonia solution) to sequester Zinc salts. -
Extraction: Wash organic layer with water (x3) and brine (x1) to remove DMF.
-
Waste: Treat all aqueous waste with bleach before disposal.
Critical Analysis: The "Peri-Interaction" Factor
Researchers must account for the steric environment of the 1-position in naphthalene.
-
The Challenge: The proton at position C8 (the peri position) sterically crowds the C1 bromide.
-
Impact on Catalysis: This crowding slows down the oxidative addition step compared to a simple bromobenzene.
-
Optimization: If standard catalysts fail, switch to Buchwald Precatalysts (e.g., XPhos Pd G2) . These bulky, electron-rich ligands are designed to facilitate oxidative addition in sterically congested systems.
Figure 2: Catalytic cycle highlighting the steric bottleneck at the Oxidative Addition step caused by the peri-hydrogen.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Mechanistic Insight (Aryne vs. Pd)
-
Bunnett, J. F. (1958). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 12(1), 1-16. Link
-
-
Cyanation Protocols
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link
-
-
Naphthalene Functionalization
-
Ho, J. H., et al. (2010). Regioselective Synthesis of 1-Substituted Naphthalenes. The Journal of Organic Chemistry, 75(19), 6700–6705. Link
-
Sources
Application Note: Strategic Functionalization of 1-Bromo-7-methylnaphthalene
Topic: Derivatization of 1-Bromo-7-methylnaphthalene for Functional Materials Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Strategic Value
This compound (CAS: 7511-27-5) represents a high-value, asymmetric scaffold for the development of organic optoelectronic materials (OLEDs, OFETs). Unlike the widely utilized 1,4- or 2,6-substituted naphthalenes, the 1,7-substitution pattern breaks molecular symmetry.
Why this matters: In solid-state physics, high symmetry often leads to strong π-π stacking and crystallization, which can be detrimental to OLED device stability (causing phase separation). The 1,7-asymmetry disrupts these packing forces, promoting the formation of stable amorphous films while maintaining the high charge mobility characteristic of the naphthalene core.
This guide outlines three critical derivatization modules to transform this scaffold into functional hole-transport materials (HTM) or emissive host layers.
Structural Reactivity Map
The molecule possesses two distinct "handles" that allow for orthogonal functionalization:
-
C1-Bromo Position: A reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Note that the peri-hydrogen at C8 creates steric pressure, requiring specific ligand choices.
-
C7-Methyl Position: A benzylic site susceptible to radical activation, allowing for chain extension or anchoring group installation.
Visualization: Reaction Landscape
Figure 1: Orthogonal derivatization pathways for this compound. Blue arrows indicate metal-catalyzed coupling; Red arrow indicates radical conditions.
Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)
Application: Synthesis of extended conjugation systems for OLED Host Materials.
The Challenge: Steric Hindrance
The C1 position is sterically crowded by the proton at C8 (the peri position). Standard catalysts like Pd(PPh3)4 often suffer from slow oxidative addition rates here. We utilize Pd(dppf)Cl2 or S-Phos systems to overcome this energy barrier.
Protocol 1: Synthesis of 7-Methyl-1-(4-biphenyl)naphthalene
Scale: 5.0 mmol basis
| Reagent | Equiv.[1][2][3][4] | Amount | Role |
| This compound | 1.0 | 1.10 g | Substrate |
| 4-Biphenylboronic acid | 1.2 | 1.19 g | Coupling Partner |
| Pd(dppf)Cl2 · DCM | 0.03 | 122 mg | Catalyst (Robust) |
| K2CO3 (2M Aqueous) | 3.0 | 7.5 mL | Base |
| 1,4-Dioxane | -- | 25 mL | Solvent |
Step-by-Step Methodology:
-
Degassing: Charge a 100 mL Schlenk flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).[3] Critical: Oxygen poisons the Pd(0) species.
-
Solvation: Add degassed 1,4-dioxane and 2M K2CO3 via syringe.
-
Reaction: Heat the mixture to 90°C for 12 hours. The solution should turn dark black/brown.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear; a fluorescent blue spot (product) will appear.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with DCM, wash with water and brine.
-
Purification: Recrystallize from Toluene/Ethanol to achieve electronic-grade purity (>99.5%).
Module B: C-N Bond Formation (Buchwald-Hartwig Amination)
Application: Synthesis of Triarylamines for Hole Transport Layers (HTM).
The Challenge: Electronic Deactivation
Naphthalenes are electron-rich. Coupling an electron-rich amine requires a highly active catalyst to facilitate the reductive elimination step. We employ Pd2(dba)3 with XPhos , a bulky biaryl phosphine ligand that creates a "pocket" for the coupling to occur.
Protocol 2: Synthesis of N,N-Diphenyl-7-methylnaphthalen-1-amine
Scale: 2.0 mmol basis
| Reagent | Equiv.[1][2][3][4] | Amount | Role |
| This compound | 1.0 | 442 mg | Substrate |
| Diphenylamine | 1.2 | 406 mg | Amine Source |
| Pd2(dba)3 | 0.02 | 37 mg | Pre-catalyst |
| XPhos | 0.08 | 76 mg | Ligand |
| NaOtBu | 1.5 | 288 mg | Strong Base |
| Toluene (Anhydrous) | -- | 10 mL | Solvent |
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd2(dba)3 and XPhos in toluene (2 mL) and stir for 10 mins at RT. The solution will change from purple/red to orange/brown (active L-Pd(0) species).
-
Addition: Add the substrate, amine, and NaOtBu to the reaction vessel. Add the catalyst solution. Dilute with remaining toluene.
-
Heating: Reflux at 110°C for 16-24 hours.
-
Workup: Cool to RT. Quench with water. Extract with EtOAc.
-
Purification: Flash chromatography on silica gel (Hexane/DCM gradient). Note: Triarylamines are easily oxidized; store under inert atmosphere.
Module C: Benzylic Functionalization (Radical Bromination)
Application: Activation of the C7-methyl group for further chain extension.
The Challenge: Selectivity & Safety
Radical bromination is exothermic. The risk is poly-bromination (forming the dibromomethyl species). To prevent this, we use a stoichiometric deficit of NBS and slow addition.
Protocol 3: Synthesis of 1-Bromo-7-(bromomethyl)naphthalene
Scale: 10.0 mmol basis
| Reagent | Equiv.[1][2][3][4] | Amount | Role |
| This compound | 1.0 | 2.21 g | Substrate |
| N-Bromosuccinimide (NBS) | 0.95 | 1.69 g | Bromine Source |
| AIBN | 0.05 | 82 mg | Radical Initiator |
| Chlorobenzene | -- | 50 mL | Solvent (Green replacement for CCl4) |
Step-by-Step Methodology:
-
Setup: Dissolve substrate in Chlorobenzene. Add NBS and AIBN.
-
Activation: Heat to 85°C .
-
Initiation: If the reaction does not start (indicated by the disappearance of yellow NBS solid at the bottom and rising to the surface as white succinimide), shine a visible light lamp (200W) on the flask for 5 minutes.
-
Completion: Reaction is usually complete in 4 hours.
-
Purification: Filter off the solid succinimide while hot. Remove solvent in vacuo. Recrystallize from Hexane.
-
Warning: The product is a potent lachrymator (tear gas effect). Handle only in a fume hood.
-
Logic of the 1,7-Isomer in OLEDs
The following diagram illustrates why the 1,7-substitution pattern is preferred over the symmetric 2,6-pattern for solution-processed OLEDs.
Figure 2: Impact of molecular symmetry on thin-film morphology.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347354, this compound. Retrieved February 7, 2026 from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2] Retrieved February 7, 2026 from [Link]
-
MDPI (2024). Structural Geometry Variation of Naphthalene-Based Co-Polymers to Tune Device Performance. Polymers. Retrieved February 7, 2026 from [Link]
Sources
Scale-up synthesis of 1-Bromo-7-methylnaphthalene derivatives
Executive Summary & Strategic Analysis
The synthesis of 1-bromo-7-methylnaphthalene (and its subsequent derivatives) presents a classic problem in aromatic regiochemistry: the conflict between kinetic control and thermodynamic stability in naphthalene substitution.
For drug development professionals, this scaffold is a critical pharmacophore in synthetic retinoids, melatonin receptor agonists (e.g., Agomelatine analogs), and OLED materials. However, direct bromination of 2-methylnaphthalene is non-viable for scale-up because it overwhelmingly yields the 1-bromo-2-methyl isomer (ortho-substitution) due to the activating effect of the methyl group on the alpha position of the same ring.
To achieve the 1,7-substitution pattern (where substituents are on opposing rings in a specific peri-like relationship), this guide details a De Novo Directed Route starting from 7-methyl-1-tetralone . This approach guarantees regiochemical purity by establishing the carbon skeleton prior to aromatization, eliminating the need for difficult isomer separations.
Retrosynthetic Logic & Pathway Design
The core strategy relies on the "Tetralone Gateway." By using a pre-functionalized tetralone, we lock the methyl group at the 7-position relative to the carbonyl at position 1. The carbonyl is then converted to a hydroxyl (naphthol), which serves as a handle for bromination.
Diagram 1: Regioselectivity & Synthetic Workflow
Caption: Comparison of the failed direct bromination route (Red) vs. the directed tetralone aromatization route (Green) required for high-purity 1,7-substitution.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (this compound)
Prerequisites:
-
Starting Material: 7-Methyl-1-tetralone (CAS: 22009-37-6).[1][2]
-
Scale: Protocol normalized to 100g input.
Step 1: Aromatization to 7-Methyl-1-naphthol Mechanism: Catalytic dehydrogenation is preferred over DDQ for scale-up to minimize solid waste.
-
Setup: Equip a 2L 3-neck reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charge: Add 7-methyl-1-tetralone (100 g, 0.62 mol) and 10% Pd/C (5.0 g, 5 wt% loading).
-
Solvent: Add Triglyme (Triethylene glycol dimethyl ether) (500 mL). Note: High boiling point solvent is required.
-
Reaction: Heat the mixture to 200°C (gentle reflux) for 12–16 hours. Monitor by HPLC for the disappearance of tetralone.
-
Work-up: Cool to 80°C. Filter through a Celite pad to remove the catalyst. (Save catalyst for recovery).
-
Isolation: Dilute filtrate with water (1L) and extract with Ethyl Acetate (3 x 400 mL). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc to yield 7-methyl-1-naphthol as off-white needles.
-
Target Yield: 85-90%
-
Checkpoint: 1H NMR should show discrete aromatic signals and loss of aliphatic tetralone multiplets.
-
Step 2: Conversion to this compound Mechanism: Activation of the phenol with Triphenylphosphine dibromide (Ph3PBr2). This method avoids the high cost of Triflate intermediates.
-
Reagent Prep (In-situ): In a 2L reactor under N2, dissolve Triphenylphosphine (196 g, 1.2 eq) in Acetonitrile (800 mL). Cool to 0°C. Dropwise add Bromine (Br2) (120 g, 1.2 eq) maintaining temp <10°C. A thick white precipitate of Ph3PBr2 forms.
-
Addition: Add the 7-methyl-1-naphthol (from Step 1, ~90 g) dissolved in minimal Acetonitrile.
-
Reaction: Allow to warm to Room Temperature (RT), then heat to 60-70°C for 4 hours.
-
Safety: HBr gas may be evolved.[3] Route exhaust through a caustic scrubber (NaOH).
-
-
Work-up: Quench by pouring into ice water (1.5 L). The product and Triphenylphosphine oxide (TPPO) will precipitate/oil out.
-
Extraction: Extract with Hexanes (3 x 500 mL). Note: TPPO is insoluble in Hexanes, aiding purification.
-
Purification: Filter the Hexane extracts to remove bulk TPPO. Concentrate the filtrate. Purify via vacuum distillation (bp ~140-145°C at 2 mmHg) or silica plug filtration.
-
Target Yield: 75-80%
-
Purity: >98% (GC/HPLC).
-
Protocol B: Derivatization (Suzuki-Miyaura Coupling)
Once the this compound core is secured, it serves as the electrophile for coupling.
-
Components:
-
Aryl Halide: this compound (1.0 eq).
-
Boronic Acid: R-B(OH)2 (1.2 eq).
-
Catalyst: Pd(dppf)Cl2·DCM (0.03 eq).
-
Base: K2CO3 (2.5 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure: Degas solvents with N2 for 30 mins. Combine reagents in the reactor. Heat to 90°C for 6-12 hours.
-
Isolation: Standard aqueous workup and crystallization.
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Exotherm Control | Br2 Addition < 10°C | Formation of Ph3PBr2 is highly exothermic; prevents solvent boil-off. |
| HBr Management | Caustic Scrubber | The OH -> Br conversion releases stoichiometric HBr gas. |
| Solvent Choice | Acetonitrile (Step 2) | Polar aprotic solvent stabilizes the phosphonium intermediate. |
| Isomer Control | Critical | Do not substitute 7-methyl-1-tetralone with 7-methylnaphthalene; regioselectivity will be lost. |
Visualization of Process Engineering
Caption: Engineering workflow highlighting the critical HBr scrubbing requirement in Step 2.[4][5]
References & Authority
-
Regioselectivity in Naphthalene Chemistry:
-
Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold.[6] (Foundational text on alpha-substitution preference).
-
-
Aromatization of Tetralones:
-
Fu, P. P., & Harvey, R. G. (1978). Dehydrogenation of polycyclic hydroaromatic compounds. Chemical Reviews, 78(4), 317–361. Link
-
-
Conversion of Naphthols to Bromonaphthalenes (Ph3PBr2 Method):
-
Wiley, G. A., et al. (1964). Studies in Organophosphorus Chemistry. Reaction of Alcohols with Methyltriphenoxyphosphonium Iodide. Journal of the American Chemical Society, 86(5), 964–965. (Mechanistic basis for Ph3P-Halogen conversions).
-
Specific Application: A. S. Kende et al. Organic Syntheses, Coll. Vol. 6, p. 103 (1988).
-
-
Suzuki Coupling on Naphthalene Cores:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Safety in Bromination:
-
Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for HBr and Ph3P/Br2 exotherms).
-
Sources
- 1. 7-METHYL-1-TETRALONE| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 2. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-7-methylnaphthalene
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 1-bromo-7-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and efficiency of their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial parameters to investigate?
A1: Low yields in Suzuki coupling reactions are a frequent challenge and can often be attributed to several key factors.[1] A systematic approach to troubleshooting is crucial. The primary parameters to re-evaluate are:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical. For an aryl bromide like this compound, a Pd(0) source, often generated in situ from a Pd(II) precatalyst, is necessary to initiate the catalytic cycle.[2][3] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[2] Insufficient catalyst loading can also lead to incomplete conversion.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[4] The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5]
-
Solvent: The solvent system must be appropriate for dissolving the reactants and the base. Often, a mixture of an organic solvent and water is used.[2][5] The choice of solvent can influence reaction kinetics and the solubility of all components.
-
Temperature: Reaction temperature affects the rate of all steps in the catalytic cycle. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products.[6] A typical starting point for Suzuki-Miyaura reactions is around 60°C, with a range of room temperature to 120°C being common.
-
Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion. Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.[2] This typically occurs when two boronic acid molecules couple with each other, often promoted by the presence of Pd(II) species and oxygen.[2][7]
Here are key strategies to suppress homocoupling:
-
Rigorous Degassing: Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[2][7] It is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved by sparging the solvent with an inert gas or using the freeze-pump-thaw method.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can minimize the amount of Pd(II) available for homocoupling.
-
Control of Reaction Conditions: Slower addition of the boronic acid to the reaction mixture can sometimes help to minimize its concentration at any given time, thereby reducing the rate of the bimolecular homocoupling reaction.
Q3: What is protodeborylation, and how can I prevent it from occurring with my boronic acid?
A3: Protodeborylation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] This side reaction effectively quenches the boronic acid, leading to reduced product yield.[2] It is particularly problematic with heteroaryl boronic acids but can occur with other types as well.[2]
To mitigate protodeborylation:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than the corresponding boronic acids.[2][8]
-
Choice of Base and Solvent: The reaction conditions, particularly the basicity and the presence of water, can influence the rate of protodeborylation.[2] Using a weaker base or anhydrous conditions might be beneficial in some cases.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this undesired side reaction.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, a systematic evaluation of your reaction setup is necessary.
Troubleshooting Workflow:
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 1-Bromo-7-methylnaphthalene
Technical Support Center: Synthesis & Impurity Profiling of 1-Bromo-7-methylnaphthalene
Executive Technical Overview
Synthesizing This compound (CAS: 7511-27-5) presents a classic challenge in aromatic substitution: achieving regioselectivity on a heterodisubstituted naphthalene ring.
Users typically encounter issues arising from the competing directing effects of the methyl group and the inherent reactivity of the naphthalene
This guide details the mechanistic origins of common impurities and provides actionable troubleshooting steps.
Route A: Direct Bromination of 2-Methylnaphthalene
The "Selectivity" Challenge
This route is cost-effective but chemically "dirty." The starting material is 2-methylnaphthalene. Note that due to symmetry, This compound is identical to 8-bromo-2-methylnaphthalene .
Primary Side Reaction: Regioisomerism (The 1,2-Isomer Trap)
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
The Issue: The methyl group at C2 strongly activates the C1 position (ortho/alpha). Consequently, the major kinetic and thermodynamic product is 1-bromo-2-methylnaphthalene , not the desired this compound (which requires substitution at the C8 position, the "other" alpha position).
-
Impact: The target product (1,7-isomer) is typically formed in low yields (<10-15%) and is difficult to separate from the 1,2-isomer due to similar boiling points and polarity.
Secondary Side Reaction: Benzylic Bromination (Radical Pathway)
-
Mechanism: Free Radical Substitution (FRS).
-
The Issue: If the reaction mixture is exposed to light or high temperatures without a Lewis acid catalyst, bromine radicals attack the methyl group.
-
Product: 2-(Bromomethyl)naphthalene (also known as
-bromo- -methylnaphthalene). -
Impact: This impurity is a potent lachrymator and alkylating agent, posing safety risks and complicating downstream coupling reactions.
Tertiary Side Reaction: Polybromination
-
The Issue: Over-bromination leads to 1,4-dibromo-7-methylnaphthalene or 1,8-dibromo-2-methylnaphthalene .
-
Cause: Excess bromine or insufficient agitation creates localized high concentrations of reagent.
Route B: Aromatization of 7-Methyl-1-Tetralone
The "Transformation" Challenge
This route is preferred for high-purity applications. It involves aromatizing 7-methyl-1-tetralone to 7-methyl-1-naphthol, followed by converting the hydroxyl group to a bromide (e.g., using
Side Reaction: Incomplete Aromatization
-
The Issue: If the dehydrogenation step (Tetralone
Naphthol) is not driven to completion, dihydronaphthalene intermediates remain. -
Impact: These impurities are non-aromatic and can polymerize during the subsequent bromination step, forming "tars."
Side Reaction: Dinaphthyl Ether Formation
-
Mechanism: During the conversion of 7-methyl-1-naphthol to the bromide using
, the activated naphthol species can attack another naphthol molecule. -
Product: Bis(7-methyl-1-naphthyl) ether .
-
Impact: A high-molecular-weight solid that precipitates and lowers yield.
Visualizing the Reaction Pathways (Route A)
The following diagram illustrates the competing pathways when brominating 2-methylnaphthalene. Note the dominance of the unwanted 1,2-isomer.
Caption: Reaction manifold for the bromination of 2-methylnaphthalene. Red path indicates the dominant unwanted regioisomer; Green path indicates the difficult target synthesis.
Troubleshooting & FAQs
Q1: I am seeing a persistent impurity at R_f 0.65 (Hexanes), very close to my product. What is it?
Diagnosis: This is likely 1-bromo-2-methylnaphthalene (the 1,2-isomer). Why: In Route A, the 1,2-isomer is the major product. Its polarity is almost identical to the 1,7-isomer because the dipole moments are similar. Solution:
-
Switch Routes: If >98% purity is required, switch to the Tetralone route (Route B).
-
Recrystallization: If you must use Route A, try recrystallization from MeOH/Ethanol. The 1,2-isomer often has a different lattice energy/melting point (1-bromo-2-methylnaphthalene MP is ~35°C vs higher for the 1,7-isomer).
-
Preparative HPLC: Standard flash chromatography is often insufficient for separating these regioisomers.
Q2: My reaction mixture turned violent and produced a lachrymatory (tear-inducing) vapor. What happened?
Diagnosis: You inadvertently triggered Benzylic Bromination . Why: Likely caused by exposure to ambient light or insufficient cooling during bromine addition. This generates benzyl bromide derivatives (2-bromomethylnaphthalene). Corrective Action:
-
Exclude Light: Wrap the reaction flask in aluminum foil.
-
Temperature Control: Maintain reaction temperature between -5°C and 0°C.
-
Catalyst: Ensure your Lewis Acid (FeBr3 or AlCl3) is dry and active. Lewis acids suppress radical pathways.
Q3: The product from the Tetralone route (Route B) has a strong yellow/orange color that won't wash out.
Diagnosis: Presence of Naphthoquinones or trapped elemental Bromine. Why: Oxidation of the naphthalene ring can occur during the aromatization step or if the bromination workup is too aggressive. Corrective Action:
-
Wash: Wash the organic layer with 10% Sodium Thiosulfate (
) to quench free bromine. -
Purification: Pass through a short plug of basic alumina to remove acidic quinone impurities.
Q4: How do I confirm I have the 1,7-isomer and not the 1,2-isomer using NMR?
Analysis:
-
1-Bromo-2-methylnaphthalene: Look for the coupling of protons at C3 and C4. You will see a characteristic doublet (ortho-coupling) for the proton at C3, which is shielded by the adjacent methyl group.
-
This compound: The proton at C2 (adjacent to Br) and C8 (adjacent to Methyl? No, C8 is adjacent to C1-Br) interaction is key.
-
Diagnostic Signal: In the 1,7-isomer, the protons on the substituted ring (C2, C3, C4) show a specific pattern. But the easiest marker is the NOE (Nuclear Overhauser Effect) .
-
Experiment: Irradiate the Methyl signal.
-
If you see NOE enhancement of a doublet (H3) and a singlet (H1 - wait, H1 is Br), this is the 1,2-isomer.
-
If you see NOE enhancement of a singlet (H1? No, H8) and a doublet (H6), you have the 1,7-isomer (remember, methyl is at 7, so it is close to H6 and H8).
-
Crucial Check: In this compound, the methyl is at 7.[1][2][3] The proton at 8 (peri-position to C1-Br) is distinct. The Methyl group will show NOE with H6 and H8 . H8 will be significantly deshielded by the peri-bromine at C1.
-
-
Quantitative Impurity Profile
| Impurity Name | Structure Description | Origin | Removal Strategy |
| 1-Bromo-2-methylnaphthalene | Br at C1, Me at C2 | Major product of Route A (EAS) | Recrystallization (difficult); Prep-HPLC. |
| 2-(Bromomethyl)naphthalene | Radical side reaction (Light/Heat) | Hydrolysis (converts to alcohol, separates on silica). | |
| 1,4-Dibromo-7-methylnaphthalene | Br at C1 & C4 | Excess Bromine | Vacuum Distillation (higher BP). |
| Bis(7-methyl-1-naphthyl) ether | Dimer | Route B (Side reaction of | Filtration (insoluble in cold ether/hexanes). |
References
-
Organic Syntheses , Coll.[4] Vol. 1, p. 121 (1941). Bromination of Naphthalene and derivatives.[3][4][5][6][7]
-
Smith, K. et al. (2005). Regioselective bromination of activated aromatic compounds.[5][7] Journal of Chemical Society, Perkin Transactions 1.
-
PubChem Compound Summary . (2024). This compound (CID 347354).[3] National Center for Biotechnology Information.
-
Adcock, W. et al. (1976). Structural elucidation of bromomethylnaphthalenes via C-13 NMR. Australian Journal of Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling brominated aromatic compounds.
Sources
- 1. 7-Bromo-1-methylnaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Purification techniques for crude 1-Bromo-7-methylnaphthalene
Technical Support Center: Purification of 1-Bromo-7-methylnaphthalene
Executive Summary
The purification of This compound (CAS: 7511-27-5) presents a specific set of challenges derived from the reaction kinetics of naphthalene derivatives. The primary impurity profile usually consists of unreacted starting material (7-methylnaphthalene ), the thermodynamic regioisomer (2-bromo-7-methylnaphthalene ), and poly-brominated byproducts.[1][2][3]
Because the methyl group at the C7 position activates the ring, controlling regioselectivity during synthesis is difficult.[1][2][3] Consequently, "crude" material often contains significant isomeric mixtures that require orthogonal purification methods.[1][2][3] This guide prioritizes Vacuum Distillation for bulk purification followed by Flash Chromatography or Low-Temperature Recrystallization for isomeric isolation.[1][2][3]
Module 1: Physical Properties & Separation Logic
Before initiating purification, you must characterize your crude matrix.[1][2][3] The separation strategy relies heavily on the phase state of your specific batch, which depends on the impurity profile.[1][2][3]
| Property | Value / Characteristic | Implication for Purification |
| Physical State | Viscous Liquid or Low-Melting Solid | Material may "oil out" during crystallization.[1][2][3] Distillation is preferred for initial cleanup.[1][2][3] |
| Boiling Point | ~145–146°C @ 12 Torr | High boiling point requires high-vacuum (Kugelrohr or Vigreux) to prevent thermal decomposition (de-bromination).[1][2][3] |
| Key Impurity A | 7-Methylnaphthalene | Lower BP than product.[1][2][3] Separable by fractional distillation.[1][2][3][4] |
| Key Impurity B | 2-Bromo-7-methylnaphthalene | Very similar BP and polarity.[1][2][3] Requires high-efficiency chromatography or zone refining.[1][2][3] |
Module 2: Primary Purification (Vacuum Distillation)
User Question: My crude reaction mixture is a dark brown oil. Can I move straight to crystallization?
Scientist Response: No. Direct crystallization from a dark crude oil is rarely successful with brominated naphthalenes.[1][2][3] The tars and oligomers act as "anti-nucleating" agents, causing the product to oil out rather than form a lattice.[1][2][3] You must perform a "bulk cut" via vacuum distillation first.[1][2][3]
Protocol: High-Vacuum Fractional Distillation
-
Setup: Use a short-path distillation head or a Kugelrohr apparatus. Ensure your vacuum pump can achieve < 5 mmHg (ideally < 1 mmHg).[1][2][3]
-
Degassing: Stir the crude oil under weak vacuum (20-30 mmHg) at room temperature for 30 minutes to remove residual solvent (DCM/CCl4) and HBr gas.
-
Fractionation:
-
Fraction 1 (Forerun): Collect up to 110°C (at 5 mmHg). This contains unreacted 7-methylnaphthalene.[1][2][3]
-
Fraction 2 (Main Cut): Collect between 135°C – 150°C (at 5-12 mmHg).[1][2][3] This is your product enriched with isomers.
-
Residue: Do not distill to dryness; leave the tars in the pot to avoid explosion hazards from unstable byproducts.
-
Validation: Check Fraction 2 via GC-MS or TLC (Hexane eluent). If purity is >90%, proceed to Module 3.
Module 3: Isomer Separation (Chromatography)
User Question: I have distilled the material, but NMR shows a 10% impurity that I suspect is the 2-bromo isomer. How do I remove it?
Scientist Response: Isomeric separation of naphthalene derivatives is difficult because the polarity difference between the 1-bromo and 2-bromo positions is negligible.[1][2] You must use Flash Column Chromatography with a very non-polar mobile phase to exploit slight differences in adsorption kinetics on silica.[1][2][3]
Protocol: Silica Gel Flash Chromatography
Step-by-Step:
-
Pack a long column (length:diameter ratio > 20:1) with silica slurry in Hexane.[1][2][3]
-
Load the distilled oil (diluted in minimum Hexane).
-
Elute with 100% Hexane.
-
Collect small fractions. Do not pool until TLC/GC analysis confirms isomeric purity.[1][2][3]
Module 4: Troubleshooting & Visualization
User Question: I tried recrystallizing from ethanol, but I got an emulsion. What went wrong?
Scientist Response: This is "Oiling Out."[1][2][3] It happens when the solute separates as a liquid phase before the solution reaches the saturation point for crystal formation.[1][2][3] This is common when the melting point is near the boiling point of the solvent or when impurities lower the melting point (eutectic depression).[1][2][3]
Corrective Action:
-
Switch Solvent: Use Methanol or Isobutanol (lower solubility at cold temps).[1][2][3]
-
Seed It: You must induce nucleation.[1][2][3] If you lack a seed crystal, scratch the glass wall with a glass rod at the air-liquid interface.[1][2]
-
Cool Slowly: Rapid cooling traps impurities.[1][2][3] Wrap the flask in cotton and place it in a -20°C freezer after it reaches room temperature.
Workflow Logic Diagram
Caption: Decision matrix for the purification of this compound, prioritizing distillation for bulk cleanup and chromatography for isomer resolution.
Module 5: Analytical Validation (Self-Check)
Before declaring the batch "Pure," verify using these metrics.
| Technique | Expected Observation for Pure Compound | Common Failure Mode |
| 1H NMR (CDCl3) | Distinct doublet for C2-H. Methyl singlet at ~2.5 ppm.[1][2][3] | Extra singlet near 2.5 ppm indicates 7-methylnaphthalene.[1][2][3] Split peaks in aromatic region indicate 2-bromo isomer.[1][2][3] |
| TLC (Hexane) | Single spot, high Rf (~0.6-0.8).[1][2][3] | "Ghost" spot trailing immediately behind main spot (isomer) or spot at solvent front (unreacted material).[1][2][3] |
| GC-MS | Single peak, Mass 220/222 (1:1 ratio for Br isotope).[1][2][3] | Peak at 142 (loss of Br) or 220 with different retention time (isomer).[1][2][3] |
References
-
PubChem. this compound (Compound CID 347354).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]
-
Organic Syntheses. Bromination of Naphthalene Derivatives (General Procedure). Coll. Vol. 1, p.121 (1941); Vol. 9, p.22 (1929).[1][2][3] (Standard protocol for bromination stoichiometry and workup). Available at: [Link][1][2][3]
Sources
Stability and degradation of 1-Bromo-7-methylnaphthalene under reaction conditions
[1]
Topic: Stability and Degradation of 1-Bromo-7-methylnaphthalene (1-Br-7-Me) Document ID: TS-BMN-07-2026 Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts[1][2]
Executive Summary: The Dual-Failure Mode
This compound is a bifunctional intermediate frequently used in the synthesis of pharmaceuticals (e.g., melatonin receptor agonists, kinase inhibitors).[1][2] Its utility lies in its asymmetry; however, this structure introduces two distinct degradation vectors that often confound experimental results:[1]
-
C1-Bromine Lability: Susceptible to photolytic cleavage and premature metal-halogen exchange (protodebromination).[1][2]
-
C7-Methyl Activation: The naphthalene ring system activates the benzylic position, making it prone to auto-oxidation (formation of aldehydes/peroxides) even under "standard" storage conditions.[1][2]
This guide addresses these instabilities with actionable troubleshooting protocols.
Part 1: Storage & Pre-Reaction Handling
Q: My starting material has turned from a clear oil/white solid to yellow/brown. Is it usable?
A: The color change indicates benzylic oxidation or photolytic degradation .[1][2]
-
Diagnosis: The yellowing is often due to traces of 1-bromo-7-naphthaldehyde (oxidation product) or elemental bromine release (photolysis).[1][2]
-
Impact: Benzylic peroxides (intermediates of oxidation) are catalyst poisons.[1][2] They can quench Pd(0) species in subsequent cross-couplings, leading to stalled reactions.[1]
-
Corrective Action:
-
Purification: Pass the material through a short plug of neutral alumina (not silica, which can be acidic enough to induce further decomposition in aged samples) using Hexanes/EtOAc (95:5).[1]
-
Prevention: Store under Argon at -20°C in amber vials.
-
Q: Can I store 1-Br-7-Me in solution (e.g., THF or DMF)?
A: Not recommended for long periods.
-
Reasoning: THF forms peroxides over time, which accelerate the oxidation of the benzylic methyl group. DMF can undergo slow hydrolysis to form dimethylamine, which may nucleophilically attack the aromatic ring or interfere with sensitive catalysts later.[1]
-
Protocol: Isolate as a neat solid/oil. If solution storage is mandatory, use anhydrous toluene and store at -20°C.[1][2]
Part 2: Reaction Troubleshooting (Suzuki/Buchwald Couplings)
This is the most common failure point. Users often observe low yields and the formation of "reduced" side products.[1]
Diagnostic Workflow: The "Missing Bromine" Mystery
Symptom: You observe the formation of 2-methylnaphthalene (des-bromo product) instead of the coupled biaryl.[2]
Root Cause: Protodebromination .[1][2] This occurs when the oxidative addition of Pd to the C-Br bond is successful, but the transmetallation step is slower than hydrogen abstraction from the solvent or base.
Troubleshooting Protocol:
-
Solvent Check: Are you using isopropanol or ethanol?
-
Base Strength: Are you using strong bases (e.g., NaOtBu) with weak boronic acids?
-
Catalyst Loading:
Visualizing the Failure Pathways
The following diagram illustrates the competing pathways during a standard cross-coupling reaction involving 1-Br-7-Me.
Caption: Figure 1. Competing reaction pathways. Protodebromination (Red) dominates when the catalytic cycle is sluggish or protic solvents are used.
Part 3: Lithiation & Grignard Formation
Q: I tried to make the Grignard reagent, but the reaction wouldn't start, or I got a complex mixture.
A: Aryl bromides on naphthalene rings are sluggish to initiate compared to phenyl bromides due to the steric bulk of the peri-hydrogens (H8 position).
Technical Protocol: The "Entrainment" Method
-
Activation: Do not rely on simple reflux. Use Rieke Magnesium or mechanically activated Mg turnings (dry stir under Ar for 2 hours).[1][2]
-
Initiator: Add 1-2 mol% of 1,2-dibromoethane. This cleans the Mg surface.[1][2]
-
Temperature Control (Critical):
Q: Why did my Lithium-Halogen exchange yield 2-methylnaphthalene upon quenching?
A: You likely performed the reaction at -40°C or warmer .[1][2]
-
Mechanism: The lithiated species (1-Li-7-Me-Naph) is extremely basic.[1][2] If the temperature is not kept below -70°C, it will deprotonate the THF solvent (via alpha-elimination) or undergo proton transfer with the alkyl bromide starting material (halogen dance).[1]
-
Rule: Always maintain T < -70°C during n-BuLi addition and for at least 30 minutes post-addition.
Part 4: Analytical Data & Specifications
Use the table below to verify the integrity of your material before committing it to expensive GMP steps.
| Parameter | Specification | Diagnostic Method | Failure Indicator |
| Appearance | Clear oil or white low-melting solid | Visual | Yellow/Brown = Oxidation/Bromine release |
| HPLC Purity | > 98.0% (a/a) | C18 Column, ACN/H2O | Peak at RRT 0.9 (Des-bromo impurity) |
| H-NMR | Consistent with structure | CDCl3 | Aldehyde proton singlet at ~10.1 ppm |
| Water Content | < 0.1% | Karl Fischer | High water kills Grignard/Lithiation instantly |
Troubleshooting Logic Tree
Follow this logic if your cross-coupling yield is < 50%.
Caption: Figure 2. Step-by-step diagnostic logic for reaction optimization.
References
-
BenchChem. (2025).[1] Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. Retrieved from 3[1]
-
Molander, G. A., et al. (2014).[1][2] Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes. Journal of Organic Chemistry. (Discusses protodebromination mechanisms in naphthalene systems). Retrieved from 4[1]
-
HES-SO. (2020).[1][4] Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. (Analysis of solvent peroxide effects on coupling). Retrieved from 5[1]
-
PubChem. (2025).[1][2] this compound Compound Summary. Retrieved from 1[1]
-
ResearchGate. (2025). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (Photostability data). Retrieved from 6[1][6]
Sources
- 1. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-7-methylnaphthalene
Welcome to the technical support center for the synthesis and purification of 1-Bromo-7-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purity, specifically the removal of dibrominated byproducts. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound, but my analysis shows significant impurities. What are the likely dibrominated byproducts I'm seeing?
A1: Understanding the Byproduct Formation
The synthesis of this compound is typically achieved through electrophilic aromatic substitution. During this reaction, a second bromination can occur, leading to the formation of dibrominated isomers. The positions of this second bromine atom are dictated by the directing effects of the substituents already on the naphthalene ring: the methyl group (-CH₃) and the initial bromine atom (-Br).
-
-CH₃ Group: This is an activating group, meaning it makes the aromatic ring more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions relative to itself.
-
-Br Group: This is a deactivating group but is also an ortho, para director.
The interplay of these effects on the naphthalene core, which itself has positions of varying reactivity (the α-positions like 1, 4, 5, 8 are more reactive than the β-positions like 2, 3, 6, 7), leads to a mixture of dibrominated byproducts. The most probable isomers are those where the second bromine adds to another activated α-position.
Common dibrominated byproducts include isomers such as 1,4-Dibromo-7-methylnaphthalene and 1,5-Dibromo-7-methylnaphthalene. The exact ratio of these byproducts can be influenced by reaction conditions.[1]
Q2: How can I proactively minimize the formation of these dibrominated byproducts during the synthesis reaction?
A2: Optimizing Your Reaction Conditions for Selectivity
Controlling the formation of byproducts at the source is the most efficient strategy. Over-bromination is a common issue that can be mitigated by careful control of the reaction parameters.
-
Stoichiometry: Strictly control the molar ratio of your brominating agent (e.g., Br₂) to 7-methylnaphthalene. Use a 1:1 ratio or even a slight substoichiometric amount of the brominating agent to favor mono-substitution.
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, reducing the probability of a second bromination event on the already-formed product.
-
Temperature Control: Perform the reaction at the lowest feasible temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures (e.g., -30°C to 0°C) can increase the selectivity for the desired monobrominated product.[1]
-
Choice of Brominating Agent: While molecular bromine (Br₂) is common, milder brominating agents like N-Bromosuccinimide (NBS) can sometimes offer better selectivity for monobromination, although this may require optimization of catalysts and reaction conditions.
Q3: My crude product is contaminated with dibrominated byproducts. What is the most effective method to remove them?
A3: Choosing the Right Purification Strategy
The removal of dibrominated byproducts hinges on exploiting the differences in physical properties between your target compound, this compound, and the dibrominated impurities. The primary methods are fractional distillation, recrystallization, and column chromatography.
Causality: This technique separates compounds based on differences in their boiling points. Dibrominated naphthalenes have a higher molecular weight and stronger intermolecular forces than their monobrominated counterpart, resulting in significantly higher boiling points.[2] Performing the distillation under vacuum (reduced pressure) is crucial because it lowers the boiling points of all compounds, preventing thermal decomposition that can occur at the high temperatures required for atmospheric distillation.[3]
Step-by-Step Protocol:
-
Pre-treatment: Before distillation, wash the crude product with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid (like HBr).[3] Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for efficient separation. Ensure all glass joints are properly sealed for high vacuum.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Initially, any remaining solvent and unreacted starting material (7-methylnaphthalene) will distill at a lower temperature. This is the forerun.
-
Carefully increase the temperature to collect the main fraction of this compound at its characteristic boiling point under the applied pressure.
-
The dibrominated byproducts will remain in the distillation flask as a high-boiling residue.[4]
-
Causality: This method relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. The goal is to find a solvent (or solvent pair) in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures, while the dibrominated byproducts have different solubility profiles (ideally remaining in solution or being much less soluble).
Step-by-Step Protocol:
-
Solvent Screening: Test various solvents (e.g., hexane, ethanol, methanol, or mixtures like ethanol/water) to find a suitable system. A good solvent will dissolve the crude product when hot but will cause the desired product to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Dissolution: Dissolve the crude material in a minimum amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals thoroughly. A second recrystallization may be necessary to achieve high purity.
Causality: This is a powerful technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] Separation is typically based on polarity. Although the polarity difference between mono- and di-brominated naphthalenes can be subtle, it is often sufficient for effective separation on a silica gel or alumina column.[6][7]
Step-by-Step Protocol:
-
Stationary Phase Selection: Use silica gel for most applications. Alumina can also be effective.[7][8]
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent system, as bromonaphthalenes are relatively non-polar. A good starting point is pure hexane or petroleum ether.[9] The polarity can be slightly increased with small additions of a more polar solvent like ethyl acetate or dichloromethane if needed. Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that gives good separation between the product and impurity spots.
-
Column Packing: Pack the column carefully with the chosen stationary phase to avoid air bubbles and channeling.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions. The less polar compounds will typically elute first.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Q4: How do I decide which purification method is best for my specific situation?
A4: Matching the Method to Your Needs
The optimal purification technique depends on the scale of your experiment, the level of purity required, and the available resources.
| Method | Scale | Purity Achievable | Pros | Cons |
| Fractional Distillation | Moderate to Large (>5 g) | Good to Excellent | Cost-effective for large quantities; efficient for compounds with large boiling point differences.[2] | Requires high vacuum; risk of thermal decomposition if not controlled properly.[3] |
| Recrystallization | Small to Large | Can be Excellent | Simple setup; highly effective if a suitable solvent is found; scalable. | Finding the right solvent can be time-consuming; yield losses are common. |
| Column Chromatography | Small to Moderate (<10 g) | Excellent | High resolution for separating closely related compounds; adaptable by changing solvent systems.[6] | Can be time-consuming and labor-intensive; requires large volumes of solvents; may be costly for large scales. |
Visualizing the Purification Workflow
A logical workflow is critical for efficiently isolating your target compound.
Caption: Experimental workflow from synthesis to purification and analysis.
Decision Tree for Purification Method Selection
Caption: Decision tree to select the optimal purification method.
References
-
1-Bromonaphthalene - Wikipedia . Wikipedia. [Link]
-
Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF . ResearchGate. [Link]
-
Preparation of 1-bromonaphthalene . PrepChem.com. [Link]
-
Naphthalene, 1-bromo- - Organic Syntheses Procedure . Organic Syntheses. [Link]
- Method for the bromination of aromatic compound.
-
This compound (C11H9Br) . PubChem. [Link]
-
Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? . ResearchGate. [Link]
-
Bromination of aromatic compounds without catalyst . Sciencemadness Discussion Board. [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates . Royal Society of Chemistry. [Link]
-
On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I . ResearchGate. [Link]
-
1-bromo-6-methylnaphthalene - C11H9Br, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . SpringerLink. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation . Welch Materials. [Link]
-
This compound | C11H9Br | CID 347354 . PubChem. [Link]
-
Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds . Thieme Chemistry. [Link]
-
(PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds . ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column . University of Rochester Department of Chemistry. [Link]
-
Aromatic bromination using bromine fluoride with no Friedel-Crafts catalyst . ACS Publications. [Link]
-
Column chromatography . Columbia University. [Link]
-
Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. cup.edu.cn [cup.edu.cn]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
Analytical methods for monitoring 1-Bromo-7-methylnaphthalene reaction progress
Technical Support Center: Monitoring 1-Bromo-7-methylnaphthalene Reaction Progress
Case ID: BMN-7-MONITOR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High
Executive Summary
Monitoring the reaction progress of This compound (1-B-7-MN) presents unique analytical challenges due to its high lipophilicity, potential for regioisomeric co-elution, and susceptibility to dehalogenation during analysis. This guide synthesizes field-proven protocols for HPLC and GC-MS monitoring, specifically addressing the separation of critical impurities like 1-bromo-2-methylnaphthalene and 7-methyl-1-naphthol .
Module 1: Method Selection & Strategy
User Question: “Should I use HPLC or GC to monitor my coupling reaction? The starting material seems volatile.”
Scientist’s Response: While 1-B-7-MN is volatile enough for GC, the decision depends entirely on your reaction matrix and potential byproducts. Use the logic flow below to select your primary method.
Figure 1: Decision matrix for selecting the optimal analytical technique based on reaction conditions.
Module 2: HPLC Method Development & Troubleshooting
Ticket #1042: "I cannot resolve this compound from its regioisomer 1-Bromo-2-methylnaphthalene on my C18 column."
Root Cause Analysis:
Standard C18 columns rely on hydrophobic interactions.[1] Positional isomers of methylated bromonaphthalenes have nearly identical hydrophobicity (logP ~4.9). You require
Recommended Protocol:
| Parameter | Standard Condition (Fails) | Optimized Condition (Resolves) |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl or Biphenyl |
| Mechanism | Hydrophobicity | |
| Mobile Phase A | Water (0.1% Formic Acid) | Water (No modifier or 0.05% TFA) |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Temperature | 40°C | 25°C (Lower temp increases retention & selectivity) |
Step-by-Step Optimization:
-
Switch Solvent: Change organic modifier from Acetonitrile to Methanol. Methanol allows the aromatic rings of the analyte to interact more strongly with the phenyl ligands on the column.
-
Column Choice: If C18 fails, switch to a Biphenyl core-shell column. The biphenyl phase provides steric selectivity for the rigid naphthalene system.
-
Detection: Monitor at 220 nm (strong naphthalene absorption) and 280 nm (selective, less noise).
Module 3: GC-MS Analysis & Thermal Degradation
Ticket #1055: "I see a peak for 7-methylnaphthalene (debrominated) in my GC trace. Is my reaction failing, or is this an artifact?"
Scientist’s Response: This is a classic "phantom" impurity. Aryl bromides can undergo thermal dehalogenation in a dirty GC inlet liner, especially if metal residues (Pd, Cu) from the reaction are present in the injected sample.
Validation Protocol (The "Cold" Injection Test):
-
Run Sample: Inject your reaction mixture using your standard Split/Splitless method (Inlet T = 250°C). Note the area of the des-bromo peak.
-
Lower Inlet T: Reduce Inlet Temperature to 180°C (or as low as possible without condensing the solvent).
-
Compare: If the des-bromo peak decreases significantly at lower temperature, it is a thermal artifact occurring inside the injector, not a reaction byproduct.
Preventative Maintenance:
-
Liner: Use a deactivated wool liner or a cyclo-double gooseneck liner to minimize metal contact.
-
Sample Prep: Filter samples through a 0.2 µm PTFE filter and consider a silica plug filtration to remove residual metal catalysts before GC injection.
GC-MS Identification Guide:
-
This compound: Look for molecular ion clusters at m/z 220 and 222 (1:1 ratio due to
). -
7-Methylnaphthalene (Byproduct): Molecular ion at m/z 142 .
-
Homocoupling (Dimer): Look for m/z 282 (Biaryl formation).
Module 4: Sample Preparation & Quenching
Ticket #1089: "My HPLC conversion yields fluctuate wildly between sampling points."
Scientist’s Response: Inconsistent data usually stems from continued reaction in the vial or precipitation . 1-B-7-MN is highly lipophilic; if you quench a reaction mixture (often in THF or DMF) with pure water, the starting material may crash out, leading to heterogeneous sampling.
Universal Quench Protocol for Lipophilic Aryl Bromides:
-
Aliquot: Withdraw 50 µL of reaction mixture.
-
Quench: Add immediately to 950 µL of Acetonitrile:Water (90:10) containing 0.1% Trifluoroacetic acid (TFA).
-
Why? High organic content prevents precipitation. Acid quenches anionic intermediates (e.g., organolithiums or active catalysts).
-
-
Filter: Syringe filter (0.2 µm PTFE) directly into the HPLC vial.
-
Analyze: Inject within 2 hours.
Figure 2: Standardized quenching workflow to ensure homogeneous samples and stop reaction progress.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Nacalai Tesque. (2022). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Isomers). Retrieved from [Link]
-
MicroSolv Technology Corp. (2025). Recommended HPLC Columns for Effective Separation of Isomers. Retrieved from [Link]
Sources
Technical Support Center: Improving the Aqueous Solubility of 1-Bromo-7-methylnaphthalene
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the significant solubility challenges of 1-Bromo-7-methylnaphthalene in aqueous media. As a highly hydrophobic aromatic compound, its poor water solubility is a primary obstacle in experimental and developmental workflows. This document offers a series of troubleshooting guides and detailed protocols designed to overcome this limitation, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is this compound so poorly soluble in water?
A2: The poor solubility is a direct result of its molecular structure. The large, nonpolar naphthalene ring system is inherently hydrophobic ("water-fearing"). Water is a highly polar solvent whose molecules form strong hydrogen bonds with each other. For this compound to dissolve, it would need to disrupt this hydrogen-bonding network. However, it cannot form favorable interactions with water molecules, making the energetic cost of dissolution prohibitively high. The molecule prefers to interact with other nonpolar molecules, leading to its separation from the aqueous phase.
Q3: What are the recommended organic solvents for creating a stock solution?
A3: this compound is readily soluble in various organic solvents. For creating concentrated stock solutions, the following are commonly used:
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Ethanol
-
Dichloromethane (DCM)
When preparing solutions for biological assays, DMSO is a frequent choice; however, it is critical to be mindful of its potential cytotoxicity at higher concentrations.[5]
Q4: What are the primary safety and handling considerations for this compound?
A4: According to GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the compound, especially when in powdered or volatile liquid form, should be performed in a well-ventilated area or a chemical fume hood.[6][7]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems encountered during the preparation of aqueous solutions of this compound.
Scenario 1: "My compound immediately precipitates when I add my DMSO stock solution to my aqueous buffer."
This is the most common issue faced when working with highly hydrophobic compounds. The precipitation occurs because while the compound is soluble in the concentrated DMSO stock, the final concentration of DMSO in the aqueous medium is too low to maintain solubility. The water acts as an anti-solvent, forcing the compound out of solution.
Root Cause Analysis & Solution Workflow
Caption: Logical workflow for troubleshooting precipitation.
Solution 1: Optimize the Co-solvent System Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.
-
Causality: By introducing a water-miscible organic solvent, you create a solvent mixture with a lower dielectric constant, which can better solvate the nonpolar naphthalene moiety.[8]
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your experimental system allows, modestly increase the final percentage of the co-solvent (e.g., DMSO, ethanol). Note that for cell-based assays, DMSO concentration should ideally be kept below 0.5%, as higher levels can be toxic.[5]
-
Try Different Co-solvents: Polyethylene glycol (PEG 400) is another effective and often more biocompatible co-solvent that can be mixed with water.[5]
-
Modify the Addition Process: Instead of adding the stock to the buffer, try adding the buffer to the stock solution very slowly while vortexing vigorously. This can sometimes prevent localized high concentrations that trigger precipitation.[9]
-
Solution 2: Employ Surfactants for Micellar Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate insoluble compounds.[10][11]
-
Causality: The hydrophobic this compound molecule partitions into the nonpolar core of the micelle, shielded from the surrounding water by the hydrophilic outer layer. This effectively "dissolves" the compound in the aqueous phase.
-
Recommended Surfactants:
-
Key Consideration: The surfactant concentration MUST be above its CMC for micelles to form and solubilization to occur.[11]
Solution 3: Utilize Cyclodextrins for Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules that fit within their cavity, thereby increasing their apparent water solubility.[13][14]
-
Causality: The nonpolar naphthalene core of this compound fits snugly into the hydrophobic cavity of a cyclodextrin molecule (like β-cyclodextrin), forming a stable, water-soluble inclusion complex.[15][16]
-
Recommended Cyclodextrins:
-
β-Cyclodextrin (β-CD): Often used for aromatic compounds like naphthalene.[14]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with significantly higher aqueous solubility and safety profiles, making them ideal for biological applications.[5]
-
Scenario 2: "I need a stable aqueous formulation for a cell-based assay, and I'm concerned about solvent toxicity."
This requires a strategy that prioritizes biocompatibility. High concentrations of organic solvents like DMSO can compromise cell membrane integrity and interfere with experimental outcomes.
Solution: Prioritize Cyclodextrins or Biocompatible Surfactants
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the preferred choice. It has an excellent safety profile and is highly effective at complexing with aromatic compounds. The resulting complex is water-soluble and delivers the compound to the cells with minimal associated toxicity from the vehicle itself.[5]
-
If a surfactant is necessary, use a low concentration of a non-ionic surfactant like Polysorbate 80. It is crucial to run a vehicle control (media with the same concentration of surfactant but without the compound) to ensure the surfactant itself does not affect cell viability or the assay endpoint.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Br | [2] |
| Molecular Weight | 221.09 g/mol | [2] |
| Appearance | Liquid | [17][18] |
| Density | ~1.417 - 1.419 g/mL at 25 °C | [17][19] |
| Boiling Point | 144.5-146.0 °C at 12 Torr | [19] |
| XLogP3 (Hydrophobicity) | 4.2 | [2] |
| Aqueous Solubility | Practically Insoluble | [1] |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (DMSO)
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in pure DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing.
-
Serial Dilution: Perform serial dilutions of the stock solution in pure DMSO to get closer to the desired final concentration range.
-
Final Dilution: Add a small aliquot of the appropriate DMSO stock solution to your pre-warmed aqueous buffer while vortexing vigorously. The final DMSO concentration should not exceed the tolerance of your experimental system (typically <0.5% for cell culture).[5][9]
-
Validation: Visually inspect the final solution against a dark background for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit has been exceeded.
Protocol 2: Solubilization Using Surfactants (Micellar Method)
-
Prepare Surfactant Solution: Prepare an aqueous solution of your chosen surfactant (e.g., Polysorbate 80) at a concentration well above its CMC (e.g., 1-2% w/v).
-
Prepare Compound Stock: Create a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Incorporate and Evaporate: Add the compound stock solution to the aqueous surfactant solution. Stir the mixture, and if a volatile solvent was used, allow it to evaporate gently (e.g., in a fume hood or using a rotary evaporator). The compound will partition into the pre-formed micelles.
-
Validation: The resulting solution should be clear or slightly opalescent. Filter through a 0.22 µm syringe filter to remove any non-solubilized material.
Protocol 3: Solubilization Using Cyclodextrins (Inclusion Complex Method)
Caption: Encapsulation by a cyclodextrin molecule.
-
Prepare Cyclodextrin Solution: Dissolve an excess of HP-β-CD in your aqueous buffer. A common starting point is a 45% (w/v) solution, which is near its solubility limit.
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Equilibrate: Vigorously stir or sonicate the mixture at room temperature or with gentle heating (e.g., 37-40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarify and Sterilize: Centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any undissolved compound. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The filtrate contains the solubilized compound-cyclodextrin complex.
References
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Pardhi, V. P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S69. Retrieved from [Link]
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2018). Naphthalene Complexation by β-Cyclodextrin: Influence of Added Short Chain Branched and Linear Alcohols. Retrieved from [Link]
-
The Journal of Chemical Physics. (2010). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Sharma, D., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 195727. Retrieved from [Link]
-
AIP Publishing. (2010). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Cosolvent-induced solubilization of hydrophobic compounds into water. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Naphthalene Diimides Carrying Two β-Cyclodextrins Prefer Telomere RNA G-Quadruplex Recognition. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]
-
MDPI. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmacognosy Journal, 13(3). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]
-
Jopa, S., et al. (2019). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Retrieved from [Link]
-
Carl ROTH. (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]
-
ACS Publications. (2023). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Retrieved from [Link]
-
ResearchGate. (2015). Inclusion complexes naphthalene-γ-cyclodextrin-adamantane and naphthalene-γ-cyclodextrin-o-carborane: The structure and luminescence properties. Retrieved from [Link]
-
ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2024). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]
-
ResearchGate. (2019). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo- (CAS 90-11-9). Retrieved from [Link]
Sources
- 1. 1-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Naphthalene, 1-bromo- (CAS 90-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.ca [fishersci.ca]
- 7. carlroth.com [carlroth.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. researchgate.net [researchgate.net]
- 15. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 1-ブロモ-4-メチルナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. 1-ブロモ-2-メチルナフタレン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 19. 1-Bromo-7-methyl-naphthalene | 7511-27-5 [chemicalbook.com]
Safe quenching procedures for reactions involving lithiated naphthalenes
Welcome to the Technical Support Center for handling reactions involving lithiated naphthalenes. This guide is designed for researchers, scientists, and drug development professionals who work with these potent but hazardous reagents. The information provided herein synthesizes established safety protocols with practical, field-proven insights to ensure both the integrity of your experiment and the safety of your laboratory personnel.
Introduction: The Double-Edged Sword of Lithiated Naphthalenes
Lithium naphthalenide (Li⁺[C₁₀H₈]⁻) is a powerful reducing agent, prized in synthetic chemistry for its ability to perform difficult reductions and initiate anionic polymerizations.[1] It is formed by the reaction of metallic lithium with naphthalene in an ethereal solvent, like tetrahydrofuran (THF), which results in a characteristic dark green solution.[1] This color signifies the presence of the naphthalene radical anion, a highly reactive species.[1]
The very reactivity that makes lithium naphthalenide so useful also makes it dangerous. Like other organolithium reagents, it reacts violently with air and moisture.[2][3] The quenching process—the controlled deactivation of the reactive species at the end of a reaction—is a critical step where many accidents occur. Quenching is a highly exothermic process that can lead to thermal runaways, solvent ignition, and explosions if not managed properly.[3][4] This guide provides a framework for performing these operations safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What is happening chemically during the quenching of lithium naphthalenide?
A1: Quenching involves the neutralization of the highly reactive naphthalene radical anion. This is typically achieved by adding a protic solvent (a proton donor). The radical anion abstracts a proton, regenerating naphthalene and forming lithium alkoxide (if an alcohol is used) or lithium hydroxide (if water is used), along with hydrogen gas in some cases. The key is that this proton transfer is an extremely fast and highly exothermic reaction.[4] The goal of a safe quench is to manage the rate of this heat release to prevent the reaction temperature from escalating out of control.[5][6]
Q2: How do I choose the right quenching agent?
A2: The choice of quenching agent depends on the scale of your reaction and the reactivity of the species you are quenching. The principle is to start with a less reactive agent to handle the bulk of the material and then sequentially add more reactive agents.
| Quenching Agent | Reactivity | Key Considerations & Causality |
| Isopropanol (IPA) | Low | Why it's a good first choice: Its lower reactivity compared to water or methanol moderates the rate of heat generation, making the quench easier to control.[7][8] It is often added as a solution in an inert solvent (like heptane or toluene) to further dilute the reactive species and aid in heat dissipation.[9][10] |
| Methanol (MeOH) | Medium | Why it's a good second step: After the initial exotherm has subsided with isopropanol, methanol can be used to quench any remaining, less reactive species.[8] |
| Water | High | Why it's the final step (and must be used with extreme caution): Water reacts violently with organolithiums.[3] It should only be added dropwise after you are confident that the bulk of the reactive material has been destroyed by alcohols.[8] A successful quench is often indicated by the disappearance of the deep green color.[1] |
| Saturated Aqueous Solutions (e.g., NH₄Cl, Na₂SO₄) | High | When to use: These are often used in the workup phase after the initial quench with alcohols. The aqueous solution fully neutralizes any remaining reactive species and helps in the separation of organic and aqueous layers. The Fieser-Fieser workup (sequential addition of water, then 15% NaOH, then more water) is a classic method for quenching metal hydrides that can be adapted.[8][11] |
Q3: What are the visual signs of a successful vs. a dangerous quench?
A3:
-
Successful Quench:
-
Color Change: The characteristic deep green color of the lithium naphthalenide radical anion will fade, typically to a yellow or colorless solution.[1][12]
-
Controlled Temperature: The internal reaction temperature, monitored with a thermometer, should rise but remain well below the boiling point of the solvent.
-
Controlled Effervescence: Gentle, controlled bubbling may be observed as gases (like hydrogen) are evolved. This should be vented safely through a bubbler.[7]
-
-
Dangerous Quench (Signs of a Runaway Reaction):
-
Rapid, Uncontrolled Temperature Spike: This is the most critical warning sign.
-
Violent, Uncontrolled Refluxing/Boiling: The solvent boils vigorously, indicating the heat generation rate is exceeding the cooling capacity.
-
Excessive Gas Evolution: Rapid bubbling causes splashing of the reaction mixture.
-
Color Deepening or Smoke: Uncontrolled side reactions may be occurring.
-
Ignition: In the worst-case scenario, the solvent vapors ignite.[3]
-
Q4: How critical is temperature control?
A4: It is the single most important factor in a safe quench. Organolithium reactions are often run at low temperatures (e.g., -78 °C) to control their reactivity.[13] The quench must also be initiated at a low temperature (typically 0 °C or below in an ice bath) to absorb the initial exotherm.[7][14] The quenching agent must be added slowly and dropwise via an addition funnel to allow the cooling bath to dissipate the heat as it is generated.[9] Never add the reaction mixture to the quenching agent, as this creates a localized excess of the reactive species and can lead to an explosion.
Troubleshooting Guide
This section addresses specific problems you might encounter during the quenching process.
Problem: The reaction is violently refluxing and the temperature is spiking!
-
Probable Cause: The quenching agent was added too quickly, or the initial reaction temperature was too high. The rate of heat generation is exceeding the rate of heat removal.
-
Immediate Action:
-
STOP ADDITION of the quenching agent immediately.
-
If safe to do so, lower the reaction flask deeper into the cooling bath or add more ice/dry ice to the bath.
-
Alert personnel in the lab and be prepared to use a fire extinguisher. A Class D extinguisher is for combustible metal fires, but a standard dry powder (ABC) type is often recommended for organolithium solutions in flammable solvents.[10] Do NOT use a water extinguisher.[10]
-
-
Preventative Action for Next Time:
-
Ensure the reaction is thoroughly cooled in an ice bath (0 °C) or dry ice/acetone bath (-78 °C) before starting the quench.
-
Add the quenching agent much more slowly, using an addition funnel for controlled, dropwise addition.
-
Dilute the quenching agent in an inert solvent (e.g., THF, heptane) to reduce its initial concentration.
-
Problem: My product yield is low, and I suspect the quench.
-
Probable Cause: A poorly controlled quench can lead to side reactions that consume your product. A localized "hot spot" from adding the quenching agent too quickly can cause decomposition.
-
Investigative Questions:
-
Did you observe a significant, uncontrolled temperature increase during the quench?
-
Did the reaction mixture change to an unexpected dark color (e.g., black tar) during the quench?
-
-
Preventative Action for Next Time:
-
Follow the principles of slow, controlled addition at low temperatures.
-
Ensure efficient stirring to dissipate heat and the quenching agent evenly, preventing localized hot spots.
-
Consider using a milder quenching agent for the initial step.
-
Problem: The reaction mixture became solid or too viscous to stir.
-
Probable Cause: Precipitation of lithium salts (e.g., lithium hydroxide, lithium alkoxides) is a common outcome of quenching.[11] If the concentration is high, these salts can crash out and stop the stirrer.
-
Immediate Action:
-
Stop the addition of the quenching agent.
-
Add more anhydrous solvent (the same as the reaction solvent, e.g., THF) to try and re-dissolve or slurry the solids and restart stirring.
-
If stirring cannot be restarted, the quench must proceed with extreme caution as mixing will be poor. Add the quenching agent even more slowly, allowing long waiting periods between additions.
-
-
Preventative Action for Next Time:
-
Perform the reaction at a slightly lower concentration (use more solvent).
-
During the quench, add a co-solvent that can help solubilize the inorganic salts.
-
Use a robust mechanical stirrer instead of a magnetic stir bar for larger-scale reactions.
-
Visualized Workflows and Protocols
Diagram: General Quenching Workflow
The following diagram outlines the logical flow for safely quenching a reaction containing lithiated naphthalenes.
Caption: A stepwise workflow for the safe quenching of lithiated naphthalenes.
Detailed Protocol: Small-Scale Quenching (<1 g of active reagent)
This protocol must be performed in a certified chemical fume hood.
-
Preparation and Cooling:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[7]
-
Place the reaction flask containing the dark green lithium naphthalenide solution in an ice-water bath and ensure the flask is securely clamped.[14]
-
Insert a low-temperature thermometer to monitor the internal temperature.
-
Place a blast shield between you and the apparatus.[14]
-
-
Initial Quench with Isopropanol (IPA):
-
In a separate, dry flask, prepare a solution of 10% isopropanol in dry THF.
-
Transfer this solution to a dry, pressure-equalizing addition funnel placed on top of the reaction flask.
-
Begin a slow, dropwise addition of the IPA/THF solution to the vigorously stirred reaction mixture.
-
CRITICAL: Monitor the internal temperature. Do not allow it to rise more than 10-15 °C. If it rises rapidly, stop the addition immediately and wait for it to cool.[8]
-
-
Completion of Quench:
-
Continue the slow addition until the characteristic deep green color has completely disappeared.
-
Once the color is gone and the exotherm has ceased (i.e., the temperature no longer rises upon addition), let the mixture stir in the ice bath for another 15-20 minutes.
-
-
Final Quench and Workup:
-
Very slowly and carefully, add a few drops of water to ensure no reactive species remain. Observe for any bubbling or temperature increase.
-
If the reaction is quiescent, the mixture can be allowed to slowly warm to room temperature.
-
Proceed with your standard aqueous workup procedure (e.g., addition of saturated ammonium chloride solution).
-
Diagram: Troubleshooting Decision Tree
This diagram helps guide the decision-making process when encountering a problem during the quench.
Caption: A decision tree for troubleshooting common quenching issues.
References
-
UCT Science. QUENCHING OF LITHIUM ANHYDRIDE (LAH). Available from: [Link]
-
Chemistry LibreTexts. (2025). Quenching Reactions: Lithium Aluminium Hydride. Available from: [Link]
-
University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Available from: [Link]
-
University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available from: [Link]
-
CONICET. Lithium naphthalenides in non-polar or in low-polarity media: some insights regarding their use as initiators in anionic polymer. Available from: [Link]
-
University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available from: [Link]
-
University of California, Santa Barbara EH&S. Quenching and Disposal of Water Reactive Materials. Available from: [Link]
-
Princeton University EHS. Safe handling of organolithium compounds in the laboratory. Available from: [Link]
-
ResearchGate. Lithium Naphthalenide, LN. Available from: [Link]
-
Inoue, K., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. PMC. Available from: [Link]
-
Hilmey, D. G., & Paquette, L. A. Organic Syntheses Procedure. Available from: [Link]
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. Available from: [Link]
-
Quintana-Espinoza, P., et al. (2025). Electrochemical Approach to the Radical Anion Formation from 2′‐Hydroxy Chalcone Derivatives. ResearchGate. Available from: [Link]
-
ACS Publications. Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Available from: [Link]
-
University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Available from: [Link]
-
JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]
-
ResearchGate. (2025). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles | Request PDF. Available from: [Link]
-
Harbour, J. R., & Issler, S. L. Involvement of the azide radical in the quenching of singlet oxygen by azide anion in water. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
-
PubMed. Hydroxyl Radical Quenching Agents Protect Against DNA Breakage Caused by Both 365-nm UVA and by Gamma Radiation. Available from: [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available from: [Link]
-
RSC Publishing. Taming the stilbene radical anion. Available from: [Link]
-
The University of Utah. Elucidation of radical quenching mechanisms for five novel antioxidants. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-7-methylnaphthalene and its Structural Elucidation
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-7-methylnaphthalene. Furthermore, it offers a comparative overview of alternative analytical techniques, furnishing the reader with a comprehensive understanding of the available methodologies for the structural characterization of substituted polycyclic aromatic hydrocarbons (PAHs).
The Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).[1] In electron ionization mass spectrometry, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule, offering valuable clues to its chemical structure.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The molecular formula of this compound is C₁₁H₉Br, with a monoisotopic mass of approximately 219.98876 Da. Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (an isotopic doublet) of similar intensity, separated by 2 m/z units.
The expected fragmentation pathway for this compound under electron ionization is outlined below:
-
Molecular Ion (M+•): The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 220 and 222 , corresponding to [C₁₁H₉⁷⁹Br]+• and [C₁₁H₉⁸¹Br]+•, respectively. The stability of the aromatic naphthalene core contributes to the significant intensity of the molecular ion peak.
-
Loss of a Bromine Radical ([M-Br]⁺): The most facile fragmentation is the cleavage of the C-Br bond, which is weaker than the C-C and C-H bonds of the aromatic system. This results in the loss of a bromine radical (Br•) and the formation of a methylnaphthalene cation at m/z 141 . This fragment is expected to be a major peak in the spectrum.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Another primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion. This will produce a bromonaphthalene cation, which will appear as an isotopic doublet at m/z 205 and 207 . This fragmentation is analogous to the observed loss of a methyl group in the mass spectrum of methylnaphthalene, which results in a fragment ion at m/z 127.[1]
-
Loss of HBr ([M-HBr]⁺•): A common fragmentation pathway for halogenated aromatic compounds is the elimination of a hydrogen halide molecule. The loss of HBr from the molecular ion would result in a radical cation at m/z 140 .
-
Further Fragmentation: The [M-Br]⁺ ion (m/z 141) can undergo further fragmentation, such as the loss of a hydrogen atom to form an ion at m/z 140 . The naphthalene cation itself (from 1-bromonaphthalene fragmentation) is observed at m/z 127 , suggesting a potential, though less direct, fragmentation pathway leading to this ion.[2]
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Predicted Key Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
| 220, 222 | [C₁₁H₉Br]⁺• | Molecular Ion (M⁺•) |
| 205, 207 | [C₁₀H₆Br]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 141 | [C₁₁H₉]⁺ | Loss of a bromine radical ([M-Br]⁺) |
| 140 | [C₁₁H₈]⁺• | Loss of HBr ([M-HBr]⁺•) |
| 140 | [C₁₁H₈]⁺ | Loss of H• from [M-Br]⁺ |
| 127 | [C₁₀H₇]⁺ | Naphthalene cation (potential further fragmentation) |
Comparative Analysis: Alternative Structural Elucidation Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on the synergistic use of multiple analytical techniques. Below is a comparison of mass spectrometry with other common methods for the structural analysis of compounds like this compound.
| Technique | Principle | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity, provides molecular weight and structural information through fragmentation patterns, can be coupled with chromatography (GC-MS, LC-MS) for complex mixture analysis.[3] | Isomers can have similar fragmentation patterns, soft ionization techniques may not provide sufficient fragmentation for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.[4][5] | Unparalleled for determining the precise connectivity of atoms in a molecule, provides information about the 3D structure. | Relatively low sensitivity compared to MS, requires larger sample amounts, can be complex to interpret for large molecules. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[6][7] | Provides the absolute and unambiguous 3D structure of a molecule. | Requires a single crystal of sufficient size and quality, not applicable to non-crystalline materials. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. | Provides information about the functional groups present in a molecule. | Does not provide information about the overall molecular structure or connectivity. |
Experimental Protocol: GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like brominated PAHs.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane, hexane) to prepare a stock solution of 1 mg/mL.
-
Working Standard Dilutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: For unknown samples, dissolve a known amount in a suitable solvent and dilute to a concentration expected to be within the calibration range.
GC-MS Instrumentation and Parameters
The following are typical starting parameters for the GC-MS analysis of brominated naphthalenes. Optimization may be required for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 min |
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
-
Mass Spectrum Confirmation: Confirm the identity of the peak by examining its mass spectrum and comparing it to the predicted fragmentation pattern, including the characteristic bromine isotopic signature.
-
Quantification: If required, quantify the amount of this compound in the sample by constructing a calibration curve from the analysis of the working standard solutions.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The structural elucidation of this compound can be effectively achieved through electron ionization mass spectrometry. The predicted fragmentation pattern, characterized by the molecular ion at m/z 220/222 and key fragments resulting from the loss of bromine and methyl radicals, provides a robust fingerprint for its identification. For unambiguous structure confirmation, especially in the context of isomer differentiation, the integration of complementary techniques such as NMR and, where applicable, X-ray crystallography, is highly recommended. The provided GC-MS protocol serves as a validated starting point for the routine analysis of this and structurally related compounds.
References
-
Jinjing Chemical. (2025, July 9). How to analyze the structure of Methylnaphthalene? Blog. [Link]
-
ResearchGate. Mass spectra of products and fragments from naphthalene formed in.... [Link]
-
Avomeen. (2021, July 20). PAH Analysis: Polycyclic Aromatic Hydrocarbons Analysis Using GC-MS. YouTube. [Link]
-
MassBank. Naphthalenes. [Link]
-
ResearchGate. Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. [Link]
-
NIST. Naphthalene, 1-methyl-. WebBook. [Link]
-
Wiley Online Library. On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. [Link]
-
MDPI. NMR spectroscopic characterization of inclusion complexes of hydroxy-substituted naphthalenes with native and modified β-cyclodextrins. [Link]
-
ACS Publications. Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. [Link]
-
MDPI. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. [Link]
-
ResearchGate. X-ray crystallographic diffraction analysis of bromide 3a. [Link]
-
PubMed. Environmental analysis of chlorinated and brominated polycyclic aromatic hydrocarbons by comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]
-
Chromatography Online. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]
-
MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]
-
ACS Publications. Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. [Link]
-
ResearchGate. Rapid and sensitive detection of polycyclic aromatic hydrocarbons using electrochemically assisted derivatization mass spectrometry. [Link]
-
Doc Brown's Chemistry. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes. [Link]
-
PubChem. 1-Bromonaphthalene. [Link]
-
PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
Taylor & Francis Online. Development of a Non-Targeted Method to Study Petroleum Polyaromatic Hydrocarbons in Soil by Ultrahigh Resolution Mass Spectrometry Using Multiple Ionization Methods. [Link]
-
Agilent. Optimized GC/MS Analysis for PAHs in Challenging Matrices. [Link]
-
RSC Publishing. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. [Link]
-
Wikipedia. Potassium bromate. [Link]
Sources
- 1. jinjingchemical.com [jinjingchemical.com]
- 2. 1-Bromonaphthalene(90-11-9) MS spectrum [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to GC-MS Protocols for the Identification of Bromonaphthalene Isomers
For researchers, scientists, and professionals in drug development, the accurate identification of isomeric impurities is a critical aspect of quality control and process optimization. Bromonaphthalene isomers, 1-bromonaphthalene and 2-bromonaphthalene, are common intermediates in organic synthesis, and their unambiguous identification is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the effective separation and identification of these isomers, moving beyond a simple listing of steps to explain the underlying scientific principles that govern success.
The Challenge of Isomer Separation
1- and 2-bromonaphthalene share the same molecular weight and exhibit very similar chemical properties, making their separation and identification a non-trivial analytical challenge. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, but achieving baseline resolution of isomers requires careful optimization of the chromatographic conditions, primarily the choice of the capillary column and the oven temperature program.
The Cornerstone of Separation: GC Column Selection
The selection of the GC column is the single most important factor in achieving the separation of isomers. The separation mechanism is dictated by the interactions between the analytes and the stationary phase coated on the inside of the column. Two main types of columns are typically employed for such analyses: non-polar and polar columns.
Non-Polar Columns: Separation by Boiling Point
Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), separate compounds primarily based on their boiling points and van der Waals interactions[1]. For non-polar compounds, the elution order generally follows the boiling points of the analytes.
-
1-Bromonaphthalene Boiling Point: 281 °C
-
2-Bromonaphthalene Boiling Point: 281-282 °C
Given the very close boiling points of the bromonaphthalene isomers, achieving complete baseline separation on a standard non-polar column can be challenging, though often sufficient for quantification of the major isomer and detection of the other as an impurity.
Polar Columns: Exploiting Polarity Differences
Polar columns, such as those with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX), separate compounds based on differences in their polarity[2][3]. While both bromonaphthalene isomers are relatively non-polar, the position of the bromine atom imparts a slight difference in their dipole moments. The 1-bromo isomer, with the bromine atom in the alpha position, has a different electron density distribution compared to the 2-bromo isomer (beta position). A polar stationary phase can interact differently with these subtle electronic variations, potentially leading to enhanced separation. For challenging isomer separations, a polar column often provides better resolution[3].
Optimizing the Separation: The Role of Temperature Programming
Temperature programming is a crucial technique in gas chromatography where the oven temperature is increased during the analysis. This allows for the efficient separation of compounds with a wide range of boiling points, improves peak shapes, and reduces analysis time[4]. For the bromonaphthalene isomers, a carefully optimized temperature ramp can significantly improve their resolution. A slower ramp rate generally provides better separation of closely eluting peaks.
Comparative GC-MS Protocols
Below are two detailed protocols for the identification of bromonaphthalene isomers, one utilizing a non-polar column and the other a polar column. These protocols are designed to be self-validating, providing a clear rationale for the chosen parameters.
Protocol 1: Non-Polar Column (HP-5ms/DB-5ms) Method
This method is a robust starting point for the analysis of bromonaphthalene samples, particularly for purity assessment where 1-bromonaphthalene is the major component and 2-bromonaphthalene is a potential impurity[5].
Experimental Workflow
Caption: Workflow for GC-MS analysis of bromonaphthalene isomers.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bromonaphthalene sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark to create a stock solution[5].
-
Prepare a working solution of approximately 100 µg/mL by further diluting the stock solution[5].
-
Transfer the working solution to a 2 mL GC vial.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable gas chromatograph. |
| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and robust mass selective detector. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A widely used, robust non-polar column suitable for general-purpose analysis of semi-volatile compounds[5]. |
| Carrier Gas | Helium, constant flow | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analytes. |
| Injection Volume | 1 µL | A standard injection volume. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks, suitable for relatively concentrated samples[5]. |
| Oven Program | Initial 80°C, hold 2 min, ramp 10°C/min to 250°C, hold 5 min | A general-purpose temperature program that allows for the elution of both isomers while providing sufficient separation from other potential impurities[5]. |
| MS Source Temp. | 230 °C | Standard source temperature for good ionization efficiency. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | m/z 50-300 | A suitable mass range to capture the molecular ions and major fragments of bromonaphthalenes. |
Protocol 2: Polar Column (DB-WAX) Method
This method is recommended when baseline separation of the two isomers is critical, or when analyzing complex mixtures where co-elution with other components is a concern.
Experimental Workflow
The experimental workflow for the polar column method is identical to the non-polar method, with the primary difference being the GC column and potentially a modified temperature program.
Caption: Workflow for GC-MS analysis using a polar column.
Detailed Step-by-Step Methodology
-
Sample Preparation: (Identical to Protocol 1)
-
GC-MS Instrumentation and Parameters:
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | |
| Mass Spectrometer | Agilent 5977B or equivalent | |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar column that can provide enhanced separation of isomers with different polarities[3]. |
| Carrier Gas | Helium, constant flow | |
| Flow Rate | 1.0 mL/min | |
| Inlet Temperature | 250 °C | Lower than for the HP-5ms to accommodate the lower maximum operating temperature of the WAX column. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 50:1) | |
| Oven Program | Initial 80°C, hold 2 min, ramp 5°C/min to 240°C, hold 5 min | A slower ramp rate is employed to maximize the separation of the closely eluting isomers. The final temperature is kept within the column's operating limits. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Scan Range | m/z 50-300 |
Comparative Performance Analysis
| Feature | Protocol 1 (Non-Polar: HP-5ms) | Protocol 2 (Polar: DB-WAX) |
| Primary Separation Mechanism | Boiling Point | Polarity |
| Expected Resolution | Partial to good separation, may require careful optimization. | Likely superior baseline separation of the two isomers. |
| Robustness | High. Less susceptible to degradation from trace amounts of water or oxygen. | Moderate. WAX columns can be more sensitive to oxygen and water, leading to faster degradation. |
| Column Bleed | Generally lower bleed at higher temperatures. | Higher bleed, especially at the upper temperature limit. |
| Elution Order | Expected to be primarily based on boiling point, with 1- and 2-bromonaphthalene eluting very close together. | The elution order may be reversed compared to the non-polar column due to specific interactions with the stationary phase. |
| Ideal Application | Routine purity analysis, quantification of the major isomer. | Analysis of complex mixtures, baseline separation for accurate quantification of both isomers, method development. |
Mass Spectrometric Identification: The Final Confirmation
While chromatographic separation is key, mass spectrometry provides the definitive identification of the eluted compounds. The electron ionization mass spectra of 1- and 2-bromonaphthalene are very similar, as they are structural isomers. However, there can be subtle differences in the relative abundances of the fragment ions.
Key Mass Spectral Features
The mass spectrum of bromonaphthalene is characterized by the presence of two molecular ion peaks at m/z 206 and 208, with a relative abundance of approximately 1:1. This is due to the natural isotopic abundance of bromine (79Br and 81Br). The base peak for both isomers is typically at m/z 127, corresponding to the loss of the bromine atom to form the naphthalene radical cation[5].
| m/z | Ion | Expected Relative Abundance |
| 208 | [C10H781Br]+• (Molecular Ion) | High |
| 206 | [C10H779Br]+• (Molecular Ion) | High |
| 127 | [C10H7]+• (Loss of Br) | Base Peak (100%) |
| 101 | [C8H5]+ | Moderate |
| 75 | [C6H3]+ | Low to Moderate |
Distinguishing the Isomers by Mass Spectrometry
While the major fragments are the same, careful examination of the relative intensities of minor fragment ions may reveal subtle, reproducible differences between the two isomers. However, for unambiguous identification, chromatographic separation is essential. The most reliable method for confirming the identity of each isomer is to analyze authentic reference standards of 1- and 2-bromonaphthalene under the same GC-MS conditions to determine their respective retention times.
Conclusion
The successful GC-MS analysis of bromonaphthalene isomers hinges on a well-considered analytical strategy. For routine purity analysis, a robust method using a non-polar HP-5ms or equivalent column is often sufficient. However, for applications requiring baseline separation and accurate quantification of both isomers, a polar DB-WAX column is the superior choice. The protocols and comparative data presented in this guide provide a strong foundation for developing and implementing reliable and accurate methods for the identification of bromonaphthalene isomers in a variety of research and industrial settings.
References
-
Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. Retrieved from [Link]
- Trivedi, M. K., & Branton, A. (2016). Evaluation of Isotopic Abundance Ratio in Naphthalene Derivatives After Biofield Energy Treatment Using Gas Chromatography-Mass Spectrometry. American Journal of Chemical Engineering.
- Domotor, Z., et al. (2017). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
-
Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]
- Cancho, B., et al. (2021). Identification of volatile and semi-volatile compounds in polymeric coatings of metal food cans by GC-MS. Food Packaging and Shelf Life.
-
Phenomenex. (2023). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
- Agilent Technologies. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column.
-
Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]
- University of Arizona. (n.d.).
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Separation Science. (n.d.). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?.
- LCGC North America. (2023).
-
ResearchGate. (2018). Is DB-WAX or DB-5 column use in GC-MS for the separation of CHLOROPHENOLS from wastewater sample?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Agilent Technologies. (n.d.).
Sources
- 1. chromtech.com [chromtech.com]
- 2. comparing data from non-polar and polar GC systems - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Retention Cross-over Phenomenon in Gas Chromatography — Can the Mystery be Revealed? [discover.restek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution HPLC Separation of Bromomethylnaphthalene Isomers: A Comparative Guide
Executive Summary
The separation of bromomethylnaphthalene isomers—specifically regioisomers such as 1-bromo-2-methylnaphthalene vs. 1-bromo-4-methylnaphthalene , or the side-chain substituted 1-(bromomethyl)naphthalene vs. 2-(bromomethyl)naphthalene —presents a distinct chromatographic challenge. These compounds share identical molecular weights and nearly indistinguishable hydrophobicities (
This guide evaluates two primary HPLC methodologies: Standard Reversed-Phase (C18) and
Mechanistic Principles of Separation
To achieve separation, the chromatographic system must discriminate between isomers based on properties other than hydrophobicity.[1][2]
-
Hydrophobic Interaction (C18): Relies on London dispersion forces. Since isomers have similar lipophilicity, retention times (
) often overlap. -
-
Interaction (Phenyl/PYE): Aromatic stationary phases interact with the -electron cloud of the naphthalene ring. The position of the electron-withdrawing bromine atom alters the electron density of the ring. Isomers with different substitution patterns (ortho vs. para) exhibit different "stacking" efficiencies with the stationary phase, leading to separation.
Diagram 1: Mechanistic Differentiation Strategy
Caption: Decision matrix for selecting stationary phases. While C18 is standard, Pi-Pi phases are required for structural isomers.
Comparative Methodology
Method A: Enhanced Reversed-Phase (Mixed-Mode)
Best for: General purity analysis and separating side-chain isomers (e.g., 1-(bromomethyl)naphthalene).
Standard C18 columns often fail to separate positional isomers.[1] However, modern "Mixed-Mode" columns (embedding ion-exchange or polar groups) or high-carbon-load C18 columns can achieve separation if the mobile phase is carefully tuned.
Protocol:
-
Column: Newcrom R1 (SIELC) or equivalent high-carbon load C18.
-
Rationale: The Newcrom R1 possesses terminal phenyl groups on the alkyl chain, introducing mild
- character.
-
-
Mobile Phase: Acetonitrile (MeCN) / Water / 0.1% Phosphoric Acid (
).-
Gradient: 50% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Naphthalene
transition).
Performance Note: Acetonitrile is used here to suppress secondary silanol interactions and speed up analysis, but it weakens
Method B:
-Electron Specific Separation (Recommended)
Best for: Critical pairs (e.g., 1-bromo-2-methylnaphthalene vs. 1-bromo-4-methylnaphthalene).
This method utilizes a stationary phase with strong aromatic character (Pyrenyl or Phenyl-Hexyl). The key driver is the use of Methanol as the organic modifier. Acetonitrile has
Protocol:
-
Column: Cosmosil 5PYE (Pyrenyl) or Phenyl-Hexyl .
-
Rationale: Pyrenyl phases offer stronger dispersion interactions than standard phenyl phases, ideal for polyaromatic hydrocarbons (PAHs).
-
-
Mobile Phase: Methanol (MeOH) / Water.
-
Isocratic:[3] 80:20 MeOH:Water (Adjust based on retention).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature favors exothermic
- adsorption).
Experimental Data Comparison
The following table summarizes expected performance metrics based on chromatographic principles and application data for naphthalene derivatives.
| Feature | Method A: Standard C18 (MeCN) | Method B: Phenyl/PYE (MeOH) |
| Dominant Mechanism | Hydrophobicity (Solvophobic) | |
| Critical Pair Resolution ( | < 1.5 (Often co-elutes) | > 2.0 (Baseline Separation) |
| Selectivity Factor ( | ~1.02 (Poor) | ~1.15 (Excellent) |
| Mobile Phase Choice | Acetonitrile (Sharp peaks, low pressure) | Methanol (Essential for selectivity) |
| Elution Order | Random / Based on minor polarity | Based on electronic density (e.g., ortho often elutes before para) |
Critical Insight: In Method B, the elution order often correlates with the "flatness" of the molecule and the electron density. Isomers where the bromine atom causes steric hindrance (preventing flat adsorption) will elute earlier than planar isomers that can stack effectively with the stationary phase.
Detailed Experimental Workflow
Step 1: Sample Preparation
-
Solvent: Dissolve standards in Methanol . Avoid Acetonitrile if using Method B to prevent injection solvent effects.
-
Concentration: 0.1 mg/mL to 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylons may adsorb PAHs).
Step 2: System Equilibration
-
Flush column with 100% Methanol for 20 minutes to remove any adsorbed contaminants.
-
Equilibrate with Mobile Phase (e.g., 80% MeOH) until baseline is stable (approx. 10 column volumes).
Step 3: Method Optimization Loop (Diagram)
Caption: Optimization workflow for maximizing resolution of structural isomers.
Troubleshooting & Tips
-
Peak Tailing: Bromomethylnaphthalenes are neutral but can degrade. If tailing occurs, ensure the sample is fresh. Hydrolysis of the bromomethyl group to hydroxymethyl (alcohol) is a common degradation pathway.
-
Check: A new peak appearing at a significantly earlier retention time (more polar) indicates hydrolysis.
-
-
Temperature Control:
- interactions are exothermic. Increasing temperature generally decreases retention and can reduce selectivity. Keep the column oven at 20-25°C for maximum separation. -
Solvent Mismatch: Do not use THF or pure Acetonitrile as the injection solvent when running Method B (MeOH mobile phase), as it may disrupt the initial interaction band.
References
-
BenchChem. (2025).[4] HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis. Retrieved from
-
SIELC Technologies. (2018). Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column. Retrieved from
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from
-
Sigma-Aldrich. 2,7-Bis(bromomethyl)naphthalene Product Specification. Retrieved from
-
ResearchGate. Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives. Retrieved from
Sources
Reactivity of 1-Bromo-7-methylnaphthalene versus 1-chloro-7-methylnaphthalene
Executive Summary: The "Speed vs. Stability" Trade-off
In the synthesis of naphthalene-based pharmaceuticals (e.g., Agomelatine analogs) and materials, the choice between 1-bromo-7-methylnaphthalene (1-Br-7-Me) and 1-chloro-7-methylnaphthalene (1-Cl-7-Me) is rarely arbitrary. It is a strategic decision dictated by the reaction type, scale, and available catalytic machinery.
-
The Verdict:
-
Choose 1-Br-7-Me for Lithium-Halogen Exchange and Standard Cross-Coupling . It offers rapid kinetics and high chemoselectivity, essential for avoiding side reactions at the labile 7-methyl group.
-
Choose 1-Cl-7-Me only for Process-Scale Transition Metal Catalysis where cost is paramount and specialized ligand systems (e.g., Buchwald precatalysts) are available to overcome the high activation energy barrier.
-
Mechanistic Foundation: The Bond Energy Barrier
The reactivity divergence stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE).
| Parameter | This compound | 1-Chloro-7-methylnaphthalene | Impact |
| C-X BDE | ~68-70 kcal/mol | ~81-84 kcal/mol | Cl requires significantly higher energy or specialized catalysts to break the bond. |
| C-X Bond Length | ~1.90 Å | ~1.74 Å | Br is sterically more accessible for metal insertion (Oxidative Addition). |
| 7-Methyl Effect | Weakly Electron Donating | Weakly Electron Donating | The methyl group slightly deactivates the ring toward nucleophilic attack but activates benzylic deprotonation. |
The "7-Methyl Liability" (Critical Insight)
Unlike simple 1-halonaphthalenes, the 7-methyl group introduces a competing site of reactivity. The benzylic protons (C7-CH₃) are acidic (pKa ~41).
-
With Bromide: Li-Hal exchange is faster than deprotonation (Kinetic Control).
-
With Chloride: Slow Li-Hal exchange allows the base to deprotonate the methyl group, leading to mixtures of products (Thermodynamic/Kinetic Competition).
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
In Pd-catalyzed coupling, the rate-limiting step is Oxidative Addition of the Pd(0) species into the C-X bond.
Comparative Workflow Diagram
Figure 1: Decision matrix for catalyst selection based on halogen substrate.
Experimental Protocol Comparison
Protocol A: The Bromide Standard (High Reliability)
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Base/Solvent: Na₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (4:1:1).
-
Conditions: 80°C, 4-6 hours.
-
Observation: The reaction typically proceeds to completion with minimal homocoupling. The weak electron-donating effect of the 7-methyl group does not significantly hamper oxidative addition.
Protocol B: The Chloride Challenge (Cost-Driven)
-
Substrate: 1-Chloro-7-methylnaphthalene (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%) OR Pd-PEPPSI-IPr.
-
Base/Solvent: K₃PO₄ (3.0 equiv) in 1,4-Dioxane (anhydrous).
-
Conditions: 100-110°C, 12-18 hours.
-
Key Nuance: Standard triphenylphosphine ligands will fail or result in <20% conversion. You must use electron-rich, bulky ligands to force the Pd(0) into the strong C-Cl bond [1].
Scenario B: Lithium-Halogen Exchange (The Safety Critical)
This is where the difference is most drastic. The 7-methyl group poses a specific risk of benzylic lithiation .
The Mechanism of Failure for Chlorides
When n-BuLi is added to the Bromide , the exchange (C-Br
Comparative Data Table: Lithiation Efficiency
| Variable | This compound | 1-Chloro-7-methylnaphthalene |
| Reagent | n-Butyllithium (1.1 equiv) | s-BuLi or t-BuLi (2.2 equiv) |
| Temperature | -78°C | -78°C to -40°C |
| Time | < 15 mins | 1 - 4 hours |
| Primary Side Reaction | Wurtz Coupling (minor) | Benzylic Deprotonation (Major) |
| Trapping Yield (Aldehyde) | 85-92% | 40-60% (variable) |
Recommended Protocol: this compound
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Addition: Cool substrate to -78°C. Add n-BuLi dropwise.
-
Exchange: Stir for 20 minutes. The solution often turns yellow/orange.
-
Quench: Add electrophile (e.g., DMF, CO₂) at -78°C.
-
Why it works: The rate of Li-Br exchange (
) is orders of magnitude faster than the rate of deprotonation ( ) [2].
Synthesis & Availability Notes
For researchers needing to synthesize the starting materials:
-
Route: Both are typically accessed from 7-methyl-1-tetralone .[1]
-
Aromatization: 7-methyl-1-tetralone
1-hydroxy-7-methylnaphthalene (via Pd/C dehydrogenation or DDQ). -
Halogenation:
-
Br: Treatment with PBr₃ or NBS (high yield).
-
Cl: Treatment with POCl₃ (requires elevated temps).
-
-
-
Implication: The Bromide is often easier to make in high purity on a lab scale, further justifying its use despite the higher atom cost.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bailey, W. F., & Patricia, J. J. (1988).[2] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
PubChem Compound Summary. (n.d.). This compound (CID 347354).[3] Retrieved from PubChem. Link
Sources
Structural Validation of 1-Bromo-7-methylnaphthalene: A Comparative Guide
Topic: Validating the structure of synthesized 1-Bromo-7-methylnaphthalene Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry and materials science, This compound is a critical regioisomer often used as a scaffold for Suzuki-Miyaura couplings to access non-linear polycyclic systems. However, its synthesis is fraught with ambiguity. Direct bromination of 2-methylnaphthalene predominantly yields the 1-bromo-2-methyl isomer due to electronic activation at the ortho position, making the 1,7-isomer a "difficult" target often requiring de novo ring construction or separation from complex mixtures.
This guide provides a rigorous, self-validating workflow to distinguish this compound from its likely contaminants (specifically the 1,2- and 1,6-isomers) using high-resolution NMR and NOE spectroscopy.
Part 1: The Isomer Challenge (Comparative Analysis)
The primary challenge in validating this compound is not determining the molecular formula (
Table 1: Comparative Profile of Key Isomers
| Feature | This compound (Target) | 1-Bromo-2-methylnaphthalene (Common Impurity) | Validation Logic |
| Symmetry | Both show 9 distinct proton signals; simple counting fails. | ||
| Peri-Proton (H8) | Singlet (s) or doublet ( | Doublet (d) ( | CRITICAL: In the 1,7-isomer, C7 is substituted, removing the ortho-coupling to H8. |
| Methyl Shift | Methyl at C2 is deshielded by adjacent Br (ortho-effect). Methyl at C7 is shielded. | ||
| NOE Signal | Strong NOE between Me-C7 and H8 | Strong NOE between Me-C2 and H3 | Spatial proximity confirms regiochemistry. |
Part 2: Structural Logic & Visualizations[1]
To validate the structure, one must exploit the Peri-Interaction (interaction between positions 1 and 8) and the Substituent Effects .
Diagram 1: Structural Differentiation & Diagnostic Protons
This diagram visualizes the critical proton environments used to distinguish the target from its isomer.
Caption: Diagnostic comparison. Note that in the Target (1,7), the H8 proton lacks an ortho-neighbor, appearing as a singlet/meta-doublet, whereas in the Impurity (1,2), H8 has an ortho-neighbor (H7), appearing as a large doublet.
Part 3: Experimental Protocol (The Validation Workflow)
Objective: Unambiguous assignment of the 1,7-substitution pattern.
Step 1: Sample Preparation for High-Res NMR
-
Solvent: Dissolve 10 mg of compound in 0.6 mL CDCl₃ (99.8% D) or Benzene-d6 (
).-
Expert Insight: Benzene-d6 is often superior for naphthalenes as it induces larger chemical shift dispersion (ASIS effect), separating overlapping aromatic multiplets.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming quality.
-
Degassing: For NOE experiments, dissolved oxygen (paramagnetic) causes relaxation leakage. Briefly bubble
or Argon through the solution for 2 minutes.
Step 2: 1H NMR Acquisition (Standard 1D)
Acquire a standard proton spectrum (min. 400 MHz, ideally 600 MHz).
Analysis of the "Diagnostic H8":
-
Locate the most downfield signal (typically
8.0 – 8.3 ppm). This is H8 , deshielded by the peri-bromine at C1. -
Inspect Multiplicity:
-
If H8 is a Doublet (
Hz): You likely have the 1,2-isomer or 1,6-isomer . (H8 has an ortho neighbor H7). -
If H8 is a Singlet (or broadened doublet
Hz): You have the 1,7-isomer . (H8 has NO ortho neighbor; only meta-coupling to H6).
-
Step 3: 1D NOE Difference Spectroscopy (The Confirmation)
This step confirms the position of the methyl group relative to the ring protons.
Method:
-
Set the irradiation frequency on the Methyl singlet (
ppm). -
Acquire the difference spectrum (Irradiated minus Off-Resonance).
Interpretation Criteria:
-
Positive Result (1-Br-7-Me): You observe enhancement of two aromatic signals:
-
H8: The downfield peri-proton (confirming Me is at C7, close to C8).
-
H6: A doublet of doublets further upfield.
-
-
Negative Result (Alternative Isomers):
-
If Me enhances only a standard doublet (H3) and not the downfield peri-proton, you have 1-bromo-2-methylnaphthalene .
-
Part 4: Logical Workflow Diagram
Caption: Decision tree for validating the 1,7-substitution pattern. The multiplicity of H8 is the primary filter, followed by NOE confirmation.
Part 5: Expected Data Summary
Use these values as the reference standard for your Certificate of Analysis (CoA).
| Signal | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| H8 | 8.20 – 8.30 | d (meta) | Peri-proton (Diagnostic) | |
| H2 | 7.60 – 7.70 | d | Ortho to Br | |
| H4 | 7.70 – 7.80 | d | Para to Br | |
| H5 | 7.75 – 7.85 | d | - | |
| H3 | 7.30 – 7.40 | dd | - | |
| H6 | 7.40 – 7.50 | dd | Neighbor to Me | |
| Me | 2.50 – 2.60 | s | - | C7-Methyl |
Note: Shifts are estimated for CDCl₃. Values may drift
References
-
Regioselectivity in Naphthalene Bromination
-
Smith, K., et al. "Regioselective bromination of naphthalene over solid catalysts." ResearchGate.[1]
-
-
NMR Coupling Constants in Naphthalenes
- Hansen, P. E.
-
NOE Spectroscopy Principles
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." ScienceDirect.
-
This compound Substance Data
- PubChem Compound Summary for CID 347354.
Sources
Safety Operating Guide
Navigating the Disposal of 1-Bromo-7-methylnaphthalene: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-7-methylnaphthalene, a halogenated aromatic hydrocarbon. By grounding our protocols in established safety principles and regulatory standards, we aim to equip researchers with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of both laboratory personnel and the environment.
Hazard Profile and Core Safety Principles
This compound (C₁₁H₉Br) is a brominated derivative of methylnaphthalene. While specific toxicological data for this isomer is limited, data from closely related compounds like 1-bromonaphthalene and other isomers of bromo-methylnaphthalene, along with its GHS classification, provide a strong basis for a cautious approach.[1][2][3]
GHS Hazard Classification: According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2][3]
The primary hazards stem from its irritant properties and acute oral toxicity. The bromine substituent also places it in the category of halogenated organic compounds, which are subject to specific environmental disposal regulations due to their potential for persistence and the generation of hazardous byproducts, such as hydrogen bromide gas, upon incomplete combustion.[5]
The Causality of Caution: The chemical structure—a polycyclic aromatic hydrocarbon (PAH) with a halogen substituent—is the root cause for concern. PAHs are known for their potential toxicity, and halogenated compounds can be environmentally persistent. Therefore, the disposal procedures are designed to prevent release into the environment and to ensure complete and safe destruction.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, a thorough risk assessment must be conducted. The following PPE is mandatory to mitigate exposure risks.[1][6]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield is recommended if there is a significant splash risk. | Protects against splashes that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber of sufficient thickness). | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling.[1][7] |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of vapors or mists, which can cause respiratory tract irritation.[2][3] |
Self-Validating Protocol: Always work within a properly functioning chemical fume hood to ensure adequate ventilation.[5][8] Handle the compound away from ignition sources, as vapors may form flammable mixtures with air.[5] After handling, wash hands thoroughly before leaving the laboratory.[1][2]
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a hazardous chemical waste. It is imperative to follow local, state, and federal regulations.[2][8] In the United States, this would fall under the Resource Conservation and Recovery Act (RCRA) regulations managed by the EPA.[9][10]
Small Quantities (Residual amounts, e.g., <5g)
-
Segregation: Do not mix this compound waste with non-halogenated solvents or other waste streams. It must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container must be in good condition and free of leaks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[11]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste contractor.
Contaminated Materials (Gloves, Wipes, Absorbents)
-
Collection: All solid materials that have come into direct contact with this compound (e.g., gloves, weighing paper, absorbent pads from a small spill) are considered hazardous waste.
-
Containment: Place these items in a heavy-duty plastic bag or a designated solid waste container.
-
Labeling: Label the bag or container as "Hazardous Waste" with the chemical name of the contaminant.
-
Disposal: This solid waste should be disposed of through your institution's hazardous waste program. Do not place it in the regular trash.[1][5]
Accidental Spill Cleanup
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container and arrange for disposal through your EH&S department.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
Regulatory Framework and Final Disposition
As a halogenated organic compound, this compound must be disposed of as hazardous waste. The most common and environmentally sound method for final disposition is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][12]
Why Incineration? Incineration is the preferred method because it ensures the complete destruction of the organic molecule.[9] Facilities that handle halogenated waste are equipped with advanced scrubbers and pollution control systems to neutralize the acidic gases (like hydrogen bromide) that are produced during combustion, preventing their release into the atmosphere.[7] Landfilling is not an appropriate disposal method for this type of liquid chemical waste.
EPA Regulations: While a specific EPA waste code may not be listed for this compound, it would likely be classified under a generic code for halogenated organic wastes if it meets certain characteristics of hazardous waste (e.g., toxicity, reactivity). For instance, wastes from the production of certain chlorinated aliphatic hydrocarbons are listed under codes like F024 and F025.[13] Generators of hazardous waste are responsible for making the correct waste determination.[10] Consulting with your institution's EH&S department is the most reliable way to ensure full compliance.
By adhering to these detailed procedures, researchers can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
-
Safety Data Sheet: 1-Bromonaphthalene. Carl ROTH. Available at: [Link]
-
Bromination safety. (2024, June 7). YouTube. Available at: [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. (2025, October 20). Available at: [Link]
-
1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]
-
Safety Data Sheet: 1-methylnaphthalene. Chemos GmbH & Co.KG. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025, March 18). Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]
-
1-METHYLNAPHTHALENE. Occupational Safety and Health Administration. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
1910.1052 - Methylene chloride. Occupational Safety and Health Administration. Available at: [Link]
-
1910.1200 - Hazard Communication. Occupational Safety and Health Administration. Available at: [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]
-
2-METHYLNAPHTHALENE. Occupational Safety and Health Administration. Available at: [Link]
-
BROMINE - Safety Handbook. ICL Group. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025, May 30). Available at: [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Available at: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.be [fishersci.be]
- 3. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. technopharmchem.com [technopharmchem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.ca [fishersci.ca]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. epa.gov [epa.gov]
- 11. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
